Technical Documentation Center

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
  • CAS: 99844-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 99844-15-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry. The 5-aminopyrazole scaffold is a privileged structure, integral to a multitude of biologically active compounds. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of numerous clinically approved drugs with a wide range of therapeutic applications.[1] Among the various substituted pyrazoles, the 5-aminopyrazole moiety has emerged as a particularly important pharmacophore.[2][3]

The presence of the amino group at the C5 position provides a crucial handle for further chemical modifications, allowing for the facile introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. This structural feature has been instrumental in the discovery of potent and selective inhibitors of various enzymes, particularly kinases, which are key targets in oncology and inflammatory diseases.[1][4]

A notable example of a drug molecule featuring the 5-aminopyrazole core is Pirtobrutinib, a recently approved non-covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of mantle cell lymphoma.[5] The (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide structure of Pirtobrutinib underscores the importance of the 5-aminopyrazole scaffold in the design of next-generation kinase inhibitors.[5]

This guide focuses specifically on 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, a bifunctional molecule that combines the key 5-aminopyrazole unit with a benzoic acid moiety. The carboxylic acid group provides an additional site for chemical derivatization, making this compound a valuable starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design.

PropertyValueSource
CAS Number 99844-15-2
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance Off-white to light yellow powder-
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol. Poorly soluble in water.-
Melting Point >250 °C (decomposes)-

Synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry. The most common and versatile method involves the condensation of a β-ketonitrile with a hydrazine derivative.[6]

General Synthetic Strategy

The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid typically proceeds via a two-step sequence:

  • Formation of the Hydrazone: Reaction of 4-hydrazinobenzoic acid with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).

  • Cyclization: Intramolecular cyclization of the resulting hydrazone intermediate to form the 5-aminopyrazole ring.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Condensation Condensation 4-Hydrazinobenzoic_Acid->Condensation Acetoacetonitrile 3-Oxobutanenitrile (Acetoacetonitrile) Acetoacetonitrile->Condensation Hydrazone_Intermediate Hydrazone Intermediate Condensation->Hydrazone_Intermediate Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization Final_Product 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Cyclization->Final_Product

Caption: General workflow for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid.

Detailed Experimental Protocol (Illustrative)

Materials:

  • 4-Hydrazinobenzoic acid hydrochloride

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of 4-Hydrazinobenzoic acid free base: In a suitable flask, dissolve 4-hydrazinobenzoic acid hydrochloride in water. Add a solution of sodium acetate in water dropwise with stirring until the pH is neutral. The free base of 4-hydrazinobenzoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Condensation and Cyclization:

    • To a solution of 4-hydrazinobenzoic acid (1.0 equivalent) in ethanol, add 3-oxobutanenitrile (1.1 equivalents).

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification:

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the hydrazone intermediate can be confirmed by the disappearance of the ketone peak and the appearance of a C=N stretch in the IR spectrum. The final product can be characterized by the presence of the amine protons and the characteristic aromatic signals in the ¹H NMR spectrum, as well as the correct molecular ion peak in the mass spectrum.

Applications in Drug Discovery and Development

The bifunctional nature of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.

Kinase Inhibitors

The 5-aminopyrazole scaffold is a well-established core for the development of kinase inhibitors. The amino group at the C5 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The benzoic acid moiety of the title compound can be further functionalized to introduce substituents that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Concept cluster_core Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification Core 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Modification Amide Coupling, Esterification, etc. Core->Modification Library Diverse Library of Pyrazolo-benzamides/esters Modification->Library Screening Kinase Panel Screening Library->Screening Hit Potent and Selective Kinase Inhibitors Screening->Hit

Caption: Workflow for the development of kinase inhibitors from the title compound.

Antimicrobial Agents

Pyrazole derivatives have also shown promise as antimicrobial agents. The 5-aminopyrazole scaffold can be incorporated into larger molecules that target essential bacterial enzymes or disrupt the bacterial cell membrane. The carboxylic acid group of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid can be used to attach various lipophilic or polar groups to optimize the antimicrobial activity and pharmacokinetic properties of the resulting compounds.

Other Potential Applications

The versatility of the 5-aminopyrazole scaffold suggests that derivatives of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid could also be explored for other therapeutic areas, including:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).

  • Anticancer agents: Through various mechanisms beyond kinase inhibition.

  • Antiviral agents: By inhibiting viral enzymes or replication processes.

Conclusion

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a strategically important building block in medicinal chemistry. Its 5-aminopyrazole core is a proven pharmacophore, and the presence of the benzoic acid moiety provides a convenient handle for further chemical elaboration. This technical guide has provided an overview of its properties, a general synthetic approach, and its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, versatile building blocks like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Kinase Inhibitors: An Overview of the Last Decade. Future Medicinal Chemistry, 9(10), 1047-1067.
  • El-Sayed, M. A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.[1]

  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 643.[3]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[4]

  • Mato, A. R., et al. (2023). Pirtobrutinib in Relapsed or Refractory Mantle Cell Lymphoma. New England Journal of Medicine, 388(18), 1715-1726.[5]

  • Al-Azmi, A., & El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 164-179.[6]

Sources

Exploratory

Technical Guide: Physicochemical Profile of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

Topic: Physicochemical properties of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(5-am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2 ) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a key intermediate for kinase inhibitors (e.g., p38 MAP kinase, BTK) and anti-inflammatory agents.[1][2] Its structure combines a polar, ionizable benzoic acid tail with a reactive amino-pyrazole head, creating a unique physicochemical profile governed by zwitterionic potential and pH-dependent solubility.

This guide provides a rigorous analysis of its electronic properties, solid-state characteristics, and synthetic logic, designed to support researchers in optimizing formulation and derivatization strategies.

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
CAS Number 99844-15-2
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
SMILES CC1=NN(C2=CC=C(C=C2)C(=O)O)C(=C1)N
InChI Key DNROOKGPZRAQNG-UHFFFAOYSA-N
Structural Logic & Tautomerism

The molecule consists of a p-substituted benzene ring linked to the N1 position of a pyrazole core.

  • Critical Distinction: Unlike its isomer Edaravone (a pyrazolone), this molecule features a stable exocyclic primary amine at position 5.

  • Reactive Handles:

    • COOH (C4'): Standard amide coupling or salt formation.

    • NH₂ (C5): Nucleophilic handle for sulfonylation or urea formation; weakly basic due to electron delocalization into the pyrazole ring.

Physicochemical Properties[5][7][8]

Electronic Profile (pKa & Ionization)

Understanding the ionization state is critical for solubility optimization and coupling reactions. The molecule exhibits amphoteric behavior.

Functional GroupApproximate pKaBehavior in Solution
Carboxylic Acid (-COOH) 4.1 – 4.3Deprotonates at pH > 4.5 to form the anionic species (COO⁻).
Pyrazole Nitrogen (N2) 2.5 – 3.0The pyrazole ring/amine system is weakly basic. Protonation occurs at low pH (< 2.5), likely on the ring nitrogen (N2).

Implication: The molecule possesses an isoelectric point (pI) in the range of pH 3.0 – 4.0, where aqueous solubility is at its minimum (neutral/zwitterionic form).

Solubility & Lipophilicity
  • LogP (Predicted): ~1.2 – 1.5 (Moderate lipophilicity).

  • LogD (pH 7.4): < 0.5 (Due to ionization of the carboxylate).

  • Solubility Profile:

    • Water (pH 7): Moderate to High (as carboxylate salt).

    • Water (pH 3-4): Low (precipitation risk).

    • DMSO/DMF: High (> 50 mg/mL).

    • Methanol/Ethanol: Moderate.

Solid-State Characteristics
  • Physical Form: Off-white to pale yellow powder.

  • Melting Point: Typically >200°C (decomposition often observed before melting in amino-pyrazoles). Note: The isomeric pyrazolone melts at ~285°C; the amino variant typically shows a sharp endotherm in DSC followed by degradation.

  • Hygroscopicity: The amino group can form hydrates; storage in desiccated conditions is recommended.

Synthesis & Reaction Pathways[5][8][9][10][11][12]

Core Synthesis Logic

The most robust route to CAS 99844-15-2 avoids the pyrazolone tautomer by using a nitrile precursor rather than a keto-ester.

Reagents:

  • 4-Hydrazinobenzoic acid (Nucleophile)

  • 3-Aminocrotononitrile (Electrophile/Cyclization partner)

Synthesis Figure 1: Cyclocondensation Route to Amino-Pyrazole Scaffold Start1 4-Hydrazinobenzoic Acid (CAS 619-67-0) Inter Hydrazone Intermediate Start1->Inter Condensation (EtOH/Reflux) Start2 3-Aminocrotononitrile (CAS 1118-61-2) Start2->Inter Product 4-(5-amino-3-methyl-1H-pyrazol-1-yl) benzoic acid (Target) Inter->Product Cyclization (-NH3)

Figure 1: The reaction proceeds via the attack of the hydrazine on the nitrile carbon, followed by cyclization. This route ensures the 5-amino regioselectivity.

Analytical Characterization (Validation)

To validate the identity of the synthesized material, the following spectral features must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

  • δ 12.8-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.9-8.1 ppm (d, 2H): Aromatic protons adjacent to COOH.

  • δ 7.6-7.8 ppm (d, 2H): Aromatic protons adjacent to the pyrazole N.

  • δ 5.3-5.5 ppm (s, 1H): Pyrazole C4-H (Characteristic singlet).

  • δ 5.0-6.0 ppm (br s, 2H): Exocyclic amine (-NH ₂). Note: Chemical shift varies with concentration and water content.

  • δ 2.1-2.2 ppm (s, 3H): Methyl group (-CH ₃).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 218.2 m/z.

  • Negative Mode (M-H)⁻: 216.2 m/z.

Experimental Protocols

Protocol: Aqueous Solubility Determination

Context: Determining the pH-solubility profile for formulation.

  • Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: 1.0 mL pH 1.2 buffer (0.1 N HCl).

    • Tube B: 1.0 mL pH 4.0 buffer (Acetate).

    • Tube C: 1.0 mL pH 7.4 buffer (Phosphate).

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Expected Result: High solubility in Tube C (>1 mg/mL), Moderate in Tube A, Low in Tube B (<0.1 mg/mL).

Protocol: pKa Determination via Potentiometric Titration
  • Dissolution: Dissolve 2 mg of compound in 10 mL of water/methanol (80:20) to ensure initial solubility.

  • Titrant: 0.1 M NaOH (standardized).

  • Execution: Perform titration from pH 2.0 to pH 11.0.

  • Calculation: Use the Bjerrum plot method to identify inflection points.

    • First Inflection: ~4.2 (COOH).

    • Second Inflection: Not observed in basic range (NH₂ is extremely weak acid, pKa > 14).

Handling & Stability

Stability Profile
  • Thermal Stability: Stable up to 150°C. Avoid prolonged exposure to temperatures >200°C.

  • Hydrolytic Stability: The amide/pyrazole bond is stable in aqueous buffers (pH 2-10) at room temperature.

  • Photostability: Mildly sensitive to UV; store in amber vials.

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Synthesis of Pyrazole Benzoic Acid Derivatives: El Kodadi, M., et al. "4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid."[3] Molbank 2004, M368.[3] Link(Provides analogous synthesis conditions and spectral data logic).

  • Hydrazinobenzoic Acid Precursor Chemistry: BenchChem Technical Guide. "Synthesis of 4-Hydrazinobenzoic Acid." Link(Foundational chemistry for the starting material).

  • General Pyrazole Properties: PubChem Compound Summary for related 3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Link(Reference for distinguishing the pyrazolone tautomer).

  • CAS Registry Data: Sigma-Aldrich Product Detail for CAS 99844-15-2.[2] Link(Verification of specific amino-isomer identity).

Sources

Foundational

A Researcher's Guide to the Spectroscopic Characterization of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive and procedural manual for researchers. It outlines the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it presents a detailed analysis of the anticipated spectral data based on the molecule's unique structural features, supported by data from analogous chemical entities. This guide is designed to empower researchers by providing not only the predicted spectral values but also the step-by-step experimental protocols required to obtain and validate these critical data points, ensuring scientific rigor and integrity in the structural elucidation of this compound.

Introduction: The Structural Imperative

The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a multifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the pyrazole and benzoic acid scaffolds. Unambiguous confirmation of the molecular structure is the bedrock of any subsequent research and development effort. Spectroscopic analysis is the gold standard for this purpose, providing a detailed "fingerprint" of the molecule.

This guide will deconstruct the process of spectroscopic characterization into its three core components:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecule's fragmentation patterns.

The following sections will provide both a predictive analysis of the expected spectra and the practical, field-tested protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Scaffold

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Foundational Principles

In an external magnetic field, atomic nuclei with a non-zero spin (like ¹H and ¹³C) can exist in different spin states. The absorption of radiofrequency energy causes a transition between these states. The precise energy required for this transition is highly sensitive to the local electronic environment of each nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms in a molecule, which appear as separate signals (resonances) in the NMR spectrum, measured in parts per million (ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid in a common solvent like DMSO-d₆ is detailed below. The numbering scheme is provided in the diagram.

Caption: Molecular structure and atom labeling for NMR assignments.

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H-a~8.0Doublet2HProtons ortho to the carboxylic acid group are deshielded. They appear as a doublet due to coupling with H-b.[1][2]
H-b~7.8Doublet2HProtons meta to the carboxylic acid group and ortho to the pyrazole substituent. They appear as a doublet due to coupling with H-a.
H-c (CH₃)~2.2Singlet3HMethyl group on the pyrazole ring. Expected to be a singlet as there are no adjacent protons.
H-d (pyrazole-H)~5.8Singlet1HProton on the C4 of the pyrazole ring. Its chemical shift is influenced by the adjacent amino and methyl groups.
H-e (NH₂)~5.5Broad Singlet2HProtons of the amino group. Often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
H-g (COOH)~13.0Broad Singlet1HAcidic proton of the carboxylic acid. Typically very broad and far downfield.[2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

Carbon Environment Predicted δ (ppm) Rationale
Carboxylic Acid (C=O)~167The carbonyl carbon of a carboxylic acid is highly deshielded.[3]
Aromatic C-COOH~145The aromatic carbon directly attached to the carboxylic acid group.
Aromatic C-N~138The aromatic carbon directly attached to the pyrazole nitrogen.
Aromatic CH (ortho to COOH)~130Aromatic carbons ortho to the electron-withdrawing carboxylic acid group.
Aromatic CH (meta to COOH)~128Aromatic carbons meta to the carboxylic acid group.
Pyrazole C5-NH₂~155Carbon of the pyrazole ring bearing the amino group.
Pyrazole C3-CH₃~148Carbon of the pyrazole ring bearing the methyl group.
Pyrazole C4H~95Carbon of the pyrazole ring bearing a proton.
Methyl (CH₃)~14Typical chemical shift for a methyl group attached to an sp² carbon.
Experimental Protocol: NMR Spectroscopy

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[4] DMSO-d₆ is often chosen for compounds with both acidic protons and amine groups due to its ability to slow down proton exchange, resulting in sharper peaks for OH and NH protons.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4][5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[4]

    • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[5]

    • Transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly set using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

  • Data Acquisition:

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

G cluster_workflow NMR Characterization Workflow A Weigh Compound (10-20 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire Spectrum E->F G Process Data F->G

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at specific frequencies, making it an excellent tool for identifying the functional groups present.

Foundational Principles

When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The frequency of radiation absorbed corresponds to the natural vibrational frequency of a specific bond or group of bonds. These frequencies are typically reported in wavenumbers (cm⁻¹). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber.

Predicted IR Absorption Bands

The key functional groups in 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Intensity Rationale
3400 - 3200N-H stretch (amine)MediumCharacteristic of primary amines. May appear as two distinct peaks for symmetric and asymmetric stretching.[6]
3300 - 2500O-H stretch (carboxylic acid)Broad, StrongThe O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding and often overlaps with the C-H stretching region.[7][8]
~3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on an aromatic ring.[6]
~1700C=O stretch (carboxylic acid)Strong, SharpA very intense and characteristic absorption for the carbonyl group in a carboxylic acid.[7]
~1610, ~1500C=C stretch (aromatic)MediumSkeletal vibrations of the benzene ring.[6]
~1620N-H bend (amine)MediumBending vibration of the primary amine.
~1420, ~1300C-O stretch / O-H bendMediumCoupled vibrations from the carboxylic acid group.[6]
~1350 - 1250C-N stretch (aromatic amine type)MediumStretching vibration of the bond between the aromatic ring and the pyrazole nitrogen.[7]
Experimental Protocol: FT-IR Spectroscopy

Causality: For solid samples, it is crucial to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can distort the spectrum.[9] The KBr pellet method is a common technique to achieve this and create a sample that is transparent to IR radiation.

  • Sample Preparation (KBr Pellet Method):

    • Gently grind a small amount (1-2 mg) of the compound in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[10]

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and press it using a hydraulic press to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as absorbance or % transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can help in confirming its molecular formula.

Foundational Principles

In Electrospray Ionization (ESI), a soft ionization technique, the sample in solution is sprayed through a high-voltage capillary, creating charged droplets.[11][12] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11][13] These ions are then guided into a mass analyzer, which separates them based on their m/z ratio. ESI is considered a "soft" technique because it typically results in minimal fragmentation, allowing for the clear observation of the molecular ion.[14]

Predicted Mass Spectrum (ESI)
  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Exact Mass (Monoisotopic): 217.0851 g/mol

  • Positive Ion Mode ([M+H]⁺): The most prominent peak is expected to be the protonated molecule at an m/z of 218.0929 .

  • Negative Ion Mode ([M-H]⁻): In negative mode, the deprotonated molecule would be observed at an m/z of 216.0773 .

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can be induced. A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da).[15] Another possibility is the cleavage of the pyrazole ring structure. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77 are common fragments of benzoic acid derivatives.[16][17]

G C11H11N3O2\n(m/z = 217) C11H11N3O2 (m/z = 217) [M+H]+\n(m/z = 218) [M+H]+ (m/z = 218) C11H11N3O2\n(m/z = 217)->[M+H]+\n(m/z = 218) Protonation [M+H - H2O]+\n(m/z = 200) [M+H - H2O]+ (m/z = 200) [M+H]+\n(m/z = 218)->[M+H - H2O]+\n(m/z = 200) - H2O [M+H - CO2]+\n(m/z = 174) [M+H - CO2]+ (m/z = 174) [M+H]+\n(m/z = 218)->[M+H - CO2]+\n(m/z = 174) - CO2

Caption: A potential fragmentation pathway in positive ion ESI-MS.

Experimental Protocol: ESI-MS

Causality: The sample must be dissolved in a solvent system that is compatible with ESI, typically a mixture of a volatile organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (like formic acid) or base (like ammonium hydroxide) to promote ionization.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.

  • Instrument Setup:

    • The solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Set the key ESI source parameters, including capillary voltage (e.g., 3-4 kV), source temperature, and desolvation gas flow and temperature.[15] These parameters are optimized to achieve stable spray and efficient ionization with minimal fragmentation.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., m/z 50-500).

    • The high-resolution mass analyzer will provide an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

Conclusion: Synthesizing the Data for Structural Validation

The structural elucidation of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a process of synthesizing complementary data from multiple spectroscopic techniques.

  • Mass Spectrometry provides the molecular formula (C₁₁H₁₁N₃O₂).

  • IR Spectroscopy confirms the presence of key functional groups: an amine (N-H), a carboxylic acid (O-H and C=O), and aromatic rings (C=C, C-H).

  • ¹³C NMR confirms the number of unique carbon environments (10 predicted).

  • ¹H NMR provides the final and most detailed piece of the puzzle, showing the number of different types of protons, their integration (how many of each type), and their connectivity through spin-spin coupling patterns.

By systematically acquiring and interpreting these spectra according to the principles and protocols outlined in this guide, a researcher can confidently and rigorously confirm the structure of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, paving the way for further investigation into its properties and applications.

References

  • Chemistry Analytical Lab, FT-IR Spectroscopy.
  • Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024).
  • University of Colorado Boulder, Department of Chemistry. Infrared (IR) Spectroscopy.
  • Polymer Chemistry Characterization Lab, Sample Preparation – FT-IR/
  • University of Illinois, School of Chemical Sciences. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).
  • Magnetic Resonance in Chemistry, Carbon-13 chemical shift assignments of deriv
  • The Association for Clinical Biochemistry & Laboratory Medicine, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Creative Proteomics, Electrospray Ioniz
  • Pilling, M. J. et al. Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'. PMC (2015).
  • Spectroscopy Online, Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Lamin
  • LCGC International, Electrospray Ioniz
  • Gadikota, V. et al. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed (2023).
  • Wikipedia, Electrospray ioniz
  • Physics LibreTexts, 6.
  • Georgia Institute of Technology, Small molecule NMR sample prepar
  • Doc Brown's Chemistry, Interpreting the 13 C NMR spectrum of benzoic acid. (2025).
  • ALWSCI, How To Prepare And Run An NMR Sample. (2025).
  • Health, Safety and Environment Office, E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Wade, L. G. Jr. Infrared (IR) Spectroscopy of Hydrocarbons.
  • MIT OpenCourseWare, APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • ResearchGate, Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2026).
  • Iowa State University, Chemical Instrumentation Facility.
  • OpenStax, Organic Chemistry. 21.
  • The Royal Society of Chemistry, VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chemistry LibreTexts, 21.
  • Doc Brown's Chemistry, 1H proton nmr spectrum of benzoic acid. (2025).
  • Doc Brown's Chemistry, mass spectrum of benzoic acid. (2026).
  • Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • SpringerLink, Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016).
  • Benchchem, Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • SciSpace, Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • Freie Universität Berlin, Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Chemistry LibreTexts, 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024).
  • University of California, Irvine.

Sources

Exploratory

Thermodynamic Profiling and Organic Solvent Solubility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and advanced synthetic intermediates is a critical bottleneck in process chemistry and formulation development. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and advanced synthetic intermediates is a critical bottleneck in process chemistry and formulation development. 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2) is a highly functionalized aromatic compound[1]. Its molecular architecture—combining a carboxylic acid moiety, a primary amine, and a pyrazole ring—creates a highly rigid, hydrogen-bonded crystal lattice.

This technical guide provides an authoritative framework for predicting, measuring, and optimizing the solubility of this compound in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and rigorous static equilibrium methodologies, researchers can rationally design solvent systems for crystallization, extraction, and drug delivery workflows.

Structural Thermodynamics & Physicochemical Profiling

To predict the macroscopic solubility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, one must first deconstruct its microscopic intermolecular interactions. The compound (Molecular Weight: 217.22 g/mol ) presents multiple competing functional groups:

  • The Benzoic Acid Moiety: Carboxylic acids are notorious for forming highly stable, planar hydrogen-bonded dimers in non-polar and weakly polar aprotic solvents. This dimerization drastically lowers the apparent solubility of the compound in solvents like dichloromethane (DCM) or toluene.

  • The Aminopyrazole Core: The primary amine (-NH₂) acts as a strong hydrogen bond donor (HBD), while the pyrazole nitrogens act as hydrogen bond acceptors (HBA). This allows the molecule to form extensive 3D supramolecular networks in the solid state.

  • The Methyl Group: While providing a minor lipophilic (dispersion) contribution, it is sterically constrained and insufficient to drive solubility in purely non-polar hydrocarbon solvents (e.g., hexane, heptane).

Causality of Dissolution

For dissolution to occur, the solvent must pay a high enthalpic penalty to break the solute-solute hydrogen bonds (both the carboxylic dimers and the aminopyrazole networks). Therefore, successful solvation requires a solvent capable of out-competing these interactions through strong solute-solvent hydrogen bonding.

Predictive Solvation via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) framework is the gold standard for predicting the compatibility of complex organics with various solvent systems[2]. HSP divides the total cohesive energy density of a molecule into three distinct parameters:

  • 
     : Dispersion forces (van der Waals)
    
  • 
     : Polar dipole-dipole interactions
    
  • 
     : Hydrogen bonding interactions
    

According to HSP theory, a solute will dissolve in a solvent if the "distance" (


) between their parameters in 3D space is smaller than the interaction radius (

) of the solute[3]. For benzoic acid derivatives, the

parameter is typically high (e.g., unsubstituted benzoic acid has a

of ~9.8 MPa

)[2]. The addition of the aminopyrazole ring further increases the required

and

values[4].
Table 1: Predicted Solubility Profile in Common Organic Solvents

Note: Solubility classifications are modeled based on HSP affinities for aminopyrazole and benzoic acid substructures.

Solvent ClassRepresentative SolventsHSP Profile (

)
Solvation MechanismPredicted Solubility
Strong HBA Aprotic DMSO, DMF, NMPHigh

, High

Disrupts carboxylic dimers and amine H-bonds via strong dipole-dipole and H-bond acceptance.High (>50 mg/mL)
Protic Methanol, EthanolModerate

, High

Participates in H-bonding but must compete with strong solvent-solvent networks.Moderate (5 - 20 mg/mL)
Weakly Polar Aprotic Ethyl Acetate, AcetoneModerate

, Low

Insufficient H-bond donating capability to fully break the aminopyrazole crystal lattice.Low (1 - 5 mg/mL)
Non-Polar Hexane, TolueneHigh

, Near-zero

Cannot disrupt the polar crystal lattice; highly unfavorable enthalpy of mixing.Insoluble (<0.1 mg/mL)

Experimental Methodology: Static Equilibrium Protocol

To empirically validate the solubility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, the static equilibrium (shake-flask) method coupled with HPLC-UV quantification is required[5]. This protocol is designed as a self-validating system: it utilizes extended equilibration times to prevent supersaturation artifacts and isothermal filtration to eliminate temperature-gradient precipitation.

Step-by-Step Protocol
  • Preparation of Solid Dispersions: Add an excess amount of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (approx. 100-200 mg depending on the solvent) into 5 mL glass vials containing 2 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and submerge them in a thermostatic water bath or shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for 72 hours . Causality: 72 hours ensures that the thermodynamic equilibrium between the solid lattice and the solvated state is fully reached, avoiding false highs from metastable supersaturation[5].

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at the exact experimental temperature.

  • Isothermal Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Step: The syringe and filter must be pre-warmed to the experimental temperature to prevent the solute from crashing out of solution upon contact with cold surfaces.

  • Dilution and Quantification: Accurately pipette an aliquot of the filtered supernatant, dilute it with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear range of the calibration curve, and analyze via HPLC-UV (detection typically at 254 nm).

Workflow A 1. Solid Addition (Excess API) B 2. Thermal Equilibration (25°C / 72h) A->B C 3. Phase Separation (Isothermal Filtration) B->C D 4. Quantification (HPLC-UV Analysis) C->D E 5. Thermodynamic Modeling (HSP) D->E

Figure 1: Standardized static equilibrium workflow for organic solvent solubility determination.

Solvent Selection Strategy for Process Chemistry

Once the empirical solubility data is gathered, it must be translated into actionable process chemistry workflows, such as recrystallization or antisolvent precipitation.

Because 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid exhibits a steep solubility cliff between highly polar hydrogen-bond acceptors (DMSO, DMF) and non-polar solvents (Toluene, Heptane), it is an ideal candidate for antisolvent crystallization .

  • Primary Solvent (Dissolution): The compound is first dissolved in a minimal volume of a strong HBA solvent (e.g., DMF) at an elevated temperature.

  • Antisolvent (Precipitation): A miscible antisolvent with low

    
     and 
    
    
    
    (e.g., Ethyl Acetate or Water, depending on the desired polymorph and purity requirements) is slowly added to lower the overall solvating power of the mixture, forcing controlled nucleation and crystal growth.

DecisionTree Start Solvent Selection Strategy HBA Strong H-Bond Acceptors (DMSO, DMF, NMP) Start->HBA Maximize Solvation Protic Protic Solvents (MeOH, EtOH, IPA) Start->Protic Balance Polarity NonPolar Non-Polar / Aprotic (Hexane, Toluene, DCM) Start->NonPolar Induce Precipitation HighSol High Solubility (Primary Solvents) HBA->HighSol ModSol Moderate Solubility (Co-solvents / Crystallization) Protic->ModSol LowSol Low Solubility (Antisolvents) NonPolar->LowSol

Figure 2: Decision tree for solvent selection based on hydrogen bonding and polarity.

References

  • [3] Stenutz. Hansen solubility parameters. Retrieved from: [Link]

  • [5] ACS Publications. Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents. Retrieved from:[Link]

  • [4] Prof Steven Abbott. HSP Basics | Practical Solubility Science. Retrieved from:[Link]

  • [2] Kinam Park / Charles M. Hansen. Hansen Solubility Parameters: A User's Handbook. Retrieved from: [Link]

Sources

Foundational

Advanced Pyrazole Synthesis: From Classical Knorr to C-H Activation

Abstract Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, constituting the core of blockbuster therapeutics such as Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Apixaban (Eliquis).[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, constituting the core of blockbuster therapeutics such as Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Apixaban (Eliquis).[1][2] Their unique capacity to serve as both hydrogen bond donors and acceptors, coupled with high metabolic stability, makes them ideal bioisosteres for phenyl and amide moieties. This technical guide provides a rigorous analysis of pyrazole synthesis, contrasting the regiochemical challenges of the classical Knorr condensation with the precision of modern transition-metal-catalyzed C–H activation. We present validated protocols, mechanistic insights into regioselectivity, and a case study on the synthesis of Celecoxib.

Part 1: The Pharmacophore & Medicinal Chemistry

The pyrazole ring (1,2-diazole) is a 5-membered heterocycle characterized by adjacent nitrogen atoms.[1] Its pharmacological versatility stems from its tautomeric nature and specific pKa properties (pKa ~2.5 for the conjugate acid), allowing it to interact with diverse biological targets.

Key Structural Advantages:

  • Bioisosterism: Pyrazoles effectively mimic phenols, amides, and pyridines, improving solubility and lipophilicity profiles.

  • Metabolic Stability: The aromatic system is resistant to oxidative metabolism compared to other 5-membered heterocycles like furans or pyrroles.

  • Binding Affinity: The N-H motif (in 1H-pyrazoles) serves as a hydrogen bond donor, while the N-2 lone pair acts as an acceptor, facilitating critical interactions in kinase ATP-binding pockets (e.g., Crizotinib).

FDA-Approved Pyrazole Therapeutics
Drug NameTargetIndicationStructural Feature
Celecoxib COX-2Inflammation/Pain1,5-diaryl-3-trifluoromethylpyrazole
Ruxolitinib JAK1/2MyelofibrosisPyrazole fused to pyrrolo-pyrimidine
Apixaban Factor XaAnticoagulantPyrazole fused to piperidinone
Sildenafil PDE5Erectile DysfunctionPyrazolo[4,3-d]pyrimidin-7-one

Part 2: Classical Synthetic Strategies (The Knorr Reaction)

The Knorr pyrazole synthesis, first reported in 1883, remains the industrial standard for constructing the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine or a substituted hydrazine.[3][4]

Mechanism and Regioselectivity

While often simplified as a concerted process, the Knorr reaction proceeds via a stepwise mechanism. The critical challenge is regioselectivity when using unsymmetrical 1,3-diketones and substituted hydrazines.

The Regioselectivity Rule: In the reaction between an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

):
  • The terminal amino group (

    
    )  of the hydrazine is the stronger nucleophile.
    
  • It preferentially attacks the most electrophilic carbonyl carbon.

  • Electrophilicity Factors:

    • Electronic: Electron-withdrawing groups (e.g.,

      
      ) make the adjacent carbonyl more electrophilic.
      
    • Steric: Bulky groups hinder attack, directing the nucleophile to the less hindered carbonyl.

    • Solvent: Fluorinated alcohols (e.g., TFE, HFIP) can enhance regioselectivity via hydrogen-bond activation.

Mechanism Diagram (Graphviz):

KnorrMechanism Reagents 1,3-Diketone + Hydrazine Attack Nucleophilic Attack (Kinetic Control) Reagents->Attack Most nucleophilic N attacks most electrophilic C Intermediate1 Hemiaminal Intermediate Attack->Intermediate1 Dehydration1 Dehydration (-H2O) Intermediate1->Dehydration1 Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring Closure Intermediate2 5-Hydroxy Pyrazoline Cyclization->Intermediate2 Aromatization Aromatization (-H2O) Intermediate2->Aromatization Product 1,3,5-Substituted Pyrazole Aromatization->Product

Caption: Stepwise mechanism of the Knorr Pyrazole Synthesis highlighting the critical hydrazone formation step which dictates regiochemistry.

Part 3: Modern Synthetic Methodologies (C-H Activation)

To overcome the regiochemical ambiguity of condensation reactions, modern medicinal chemistry employs Transition-Metal-Catalyzed C–H Activation . This approach allows for the direct functionalization of pre-formed, commercially available pyrazoles.[5]

Palladium-Catalyzed C-5 Arylation

The C-5 proton of 1-substituted pyrazoles is the most acidic (pKa ~19.8) and susceptible to electrophilic metallation. This allows for highly regioselective arylation at the C-5 position, complementary to electrophilic aromatic substitution which typically occurs at C-4.

Advantages:

  • Regiocontrol: Exclusive C-5 functionalization directed by the N-1 substituent.

  • Atom Economy: Eliminates the need for pre-functionalized halogenated pyrazoles.

  • Scope: Tolerates sensitive functional groups (nitriles, esters) often incompatible with strong bases used in lithiation.

General Reaction Scheme:



Part 4: Case Study – Synthesis of Celecoxib

Celecoxib (Celebrex) is the quintessential example of rational pyrazole design. Its synthesis exploits the electronic bias of the trifluoromethyl group to achieve high regioselectivity.

Retrosynthetic Analysis[5]
  • Target: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[6][7]

  • Key Disconnection: N1–C5 and C3–C4 bonds (Knorr disconnection).

  • Precursors:

    • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFBD).

    • 4-Sulfonamidophenylhydrazine hydrochloride (4-SAPH).

Regiochemical Logic

The


 group is a strong electron-withdrawing group (EWG), rendering the adjacent carbonyl (C-4 of the butane chain) highly electrophilic. The terminal 

of the hydrazine (the strongest nucleophile) attacks this carbon first. This establishes the

group at the 3-position relative to the N-1 sulfonamide, which is the required regioisomer for COX-2 selectivity.

Celecoxib Synthesis Workflow (Graphviz):

CelecoxibSynthesis Diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione (TFBD) Reaction Reflux in EtOH or EtOAc/H2O (2-4 Hours, 80°C) Diketone->Reaction Hydrazine 4-Sulfonamidophenylhydrazine HCl (4-SAPH) Hydrazine->Reaction Quench Cool to 0-5°C Precipitation Reaction->Quench Filtration Vacuum Filtration & Water Wash Quench->Filtration Purification Recrystallization (EtOH/Water or Toluene) Filtration->Purification Product Celecoxib (>99% Purity) Purification->Product

Caption: Industrial-relevant workflow for the regioselective synthesis of Celecoxib.

Part 5: Experimental Protocols

Protocol A: Classical Synthesis of Celecoxib (Green Modification)

Adapted from ACS Sustainable Chem. Eng. and J. Chem. Educ.

Objective: Synthesis of Celecoxib via aqueous-organic biphasic condensation.

  • Reagents:

    • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv, 10 mmol).

    • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv, 11 mmol).

    • Solvent: Ethyl Acetate / Water (1:1 v/v).

  • Procedure:

    • Step 1: Charge a 100 mL round-bottom flask with the diketone (2.30 g) and hydrazine salt (2.46 g).

    • Step 2: Add 20 mL Ethyl Acetate and 20 mL deionized water.

    • Step 3: Heat the biphasic mixture to reflux (approx. 75-80°C) with vigorous magnetic stirring for 4 hours. Note: The biphasic system allows the HCl byproduct to partition into the aqueous phase, driving the reaction.

    • Step 4: Monitor by TLC (Hexane/EtOAc 3:1). The diketone spot should disappear.

    • Step 5: Cool the mixture to room temperature, then to 0°C in an ice bath.

    • Step 6: If the product precipitates, filter directly. If not, separate the organic layer, dry over

      
      , and evaporate to dryness.
      
    • Step 7: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.

  • Yield & Characterization:

    • Typical Yield: 75-85%.

    • Melting Point: 160-162°C.

Protocol B: Modern Pd-Catalyzed C-5 Arylation

Adapted from recent literature on direct arylation (e.g., Chem. Sci., J. Org. Chem.).[1][5][8][9][10][11][12][13][14][15][16][17]

Objective: Direct C-5 arylation of 1-methylpyrazole-4-carboxylate.

  • Reagents:

    • Ethyl 1-methylpyrazole-4-carboxylate (1.0 equiv, 1 mmol).

    • Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.5 equiv).

    • Catalyst:

      
       (2 mol%).
      
    • Base: Potassium Acetate (KOAc) (2.0 equiv).

    • Solvent: DMA (Dimethylacetamide), anhydrous.

  • Procedure:

    • Step 1: In a glovebox or under Argon flow, add the pyrazole substrate, aryl bromide,

      
       (4.5 mg), and KOAc (196 mg) to a reaction vial.
      
    • Step 2: Add DMA (3 mL). Cap the vial with a septum.

    • Step 3: Heat to 150°C for 16 hours.

    • Step 4: Cool to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Step 5: Wash organic layer with water (3 x 10 mL) and brine. Dry over

      
      .
      
    • Step 6: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Note: This method avoids the formation of regioisomeric mixtures common in condensation reactions by utilizing the inherent acidity of the C-5 position.

References

  • Review of Knorr Pyrazole Synthesis Mechanism

    • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.
  • Celecoxib Synthesis & Green Chemistry

    • Bier, J. et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • Palladium-Catalyzed C-H Activation

    • Rahali, A. et al. (2025).[5][13] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie.

  • FDA Approved Pyrazole Drugs

    • He, Y. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.
  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S. et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Organic Letters.

Sources

Exploratory

Predictive ADMET Profiling of Novel Pyrazole Scaffolds: From In Silico Modeling to In Vitro Validation

Executive Summary The high attrition rate in late-stage drug development is predominantly driven by suboptimal pharmacokinetic and safety profiles. For medicinal chemists, identifying liabilities early in the discovery p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate in late-stage drug development is predominantly driven by suboptimal pharmacokinetic and safety profiles. For medicinal chemists, identifying liabilities early in the discovery pipeline is paramount. The pyrazole heterocycle has emerged as a privileged scaffold in modern pharmacology, present in blockbuster drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib). However, the unique electronic properties of the pyrazole ring present distinct Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) challenges.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through a robust, self-validating workflow for predicting and validating the ADMET properties of novel pyrazole derivatives. By integrating advanced in silico models with rigorous in vitro experimental systems, we can establish a mechanistic understanding of how structural modifications dictate pharmacokinetic behavior.

The Pyrazole Pharmacophore: Mechanistic Rationale

The utility of the pyrazole ring stems from its dual nature: the unsubstituted nitrogen (sp2) acts as a strong hydrogen bond acceptor (HBA), while the adjacent NH group acts as a hydrogen bond donor (HBD). This allows pyrazoles to serve as excellent bioisosteres for amides and phenols, facilitating tight binding within protein active sites.

However, this exact physicochemical nature dictates its ADMET fate. High polar surface area (TPSA) can restrict blood-brain barrier (BBB) penetration, while the electron-rich aromatic system can become a "soft spot" for cytochrome P450 (CYP450) mediated oxidation. Modulating these properties—such as through N-methylation or halogenation—requires precise predictive modeling to avoid introducing new liabilities, such as hERG channel inhibition or rapid hepatic clearance.

In Silico ADMET Prediction Workflow

To triage massive libraries of novel pyrazole compounds before synthesis, we employ a dual-platform in silico approach utilizing SwissADME and pkCSM.

  • SwissADME : This platform computes fundamental physicochemical properties and utilizes the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model to forecast passive gastrointestinal absorption and brain penetration[1]. It evaluates lipophilicity across multiple models (e.g., XLOGP3) and applies Lipinski's Rule of Five to flag drug-likeness violations[2].

  • pkCSM : Moving beyond basic physicochemical filters, pkCSM utilizes distance-based graph signatures to train predictive models for 30 specific pharmacokinetic and toxicity endpoints[3]. This includes quantitative predictions for Caco-2 permeability, CYP450 inhibition profiles, and AMES toxicity[3].

InSilicoWorkflow Start Novel Pyrazole Library (SMILES) SwissADME SwissADME Profiling (Physicochemical & PK) Start->SwissADME pkCSM pkCSM Profiling (Graph-based Signatures) Start->pkCSM Filter Lipinski & BOILED-Egg Filters SwissADME->Filter Tox Toxicity Screening (hERG, AMES, Hepatotox) pkCSM->Tox Selection Lead Candidates for In Vitro Validation Filter->Selection Tox->Selection

In silico ADMET prediction workflow integrating SwissADME and pkCSM methodologies.

Quantitative ADMET Predictions: A Comparative Analysis

To illustrate the predictive power of these models, we analyze three hypothetical pyrazole derivatives. According to pkCSM models, a logBB value greater than 0.3 indicates significant BBB crossing, while a log Papp greater than 0.9 cm/s signifies high Caco-2 permeability[4].

CompoundMW ( g/mol )logP (Consensus)Caco-2 Perm (log Papp)BBB Perm (log BB)CYP3A4 SubstrateTotal Clearance (log ml/min/kg)hERG Toxicity
Pyrazole-A (Unsubstituted)258.32.10.950.35No0.45No
Pyrazole-B (N-methylated)272.32.61.120.52Yes0.85No
Pyrazole-C (Fluorinated)276.32.91.250.48No0.30Yes
Mechanistic Causality in the Predicted Data
  • Absorption & Distribution : N-methylation (Pyrazole-B) removes a hydrogen bond donor, increasing lipophilicity (logP from 2.1 to 2.6). This directly causes an increase in passive membrane permeability (Caco-2 log Papp increases to 1.12) and pushes the molecule deeper into the brain compartment (log BB 0.52).

  • Metabolism : While Pyrazole-A is metabolically stable, the addition of the N-methyl group in Pyrazole-B creates an accessible aliphatic carbon. The model correctly flags this as a substrate for CYP3A4-mediated N-demethylation, resulting in a near doubling of predicted total clearance.

  • Toxicity : Fluorination (Pyrazole-C) successfully blocks the metabolic soft spot, dropping clearance to 0.30. However, the combined increase in lipophilicity and the introduction of halogen bonding pushes the molecule into the hERG liability space, triggering a positive toxicity alert.

In Vitro Validation Protocols

Computational predictions must be anchored by empirical data. The following protocols are designed as self-validating systems to confirm our in silico findings.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance of the pyrazole compounds by incubating them with pooled human liver microsomes and an NADPH regenerating system[5].

Step-by-Step Methodology & Causality:

  • Preparation : Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test pyrazole, and 100 mM phosphate buffer (pH 7.4).

    • Causality: The physiological pH ensures the enzymes remain in their native conformation, while the low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (Michaelis-Menten conditions where [S] << Km).

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic pyrazoles to partition into the microsomal lipid bilayer and reach thermal equilibrium before the reaction begins.

  • Initiation : Add the NADPH regenerating system to initiate the reaction[5].

    • Causality: CYP450 enzymes are obligate monooxygenases that require electrons from NADPH. Adding it last ensures the enzymatic reaction begins synchronously across all wells.

  • Sampling & Quenching : At 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile[5].

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction, and it precipitates the proteins while extracting the small-molecule pyrazoles into the organic supernatant for LC-MS/MS analysis.

Self-Validating Controls:

  • No-Cofactor Control: Incubating without NADPH validates that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability in the buffer.

  • Positive Control: Concurrent incubation with Verapamil validates the enzymatic viability of the specific microsomal batch.

MicrosomalAssay Prep Prepare Microsomes & Test Pyrazole PreInc Pre-incubate (37°C, 5 min) Prep->PreInc NADPH Initiate Reaction (Add NADPH) PreInc->NADPH Timepoints Sample Aliquots (0, 15, 30, 60 min) NADPH->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench LCMS LC-MS/MS Analysis (Calculate Half-life) Quench->LCMS

Step-by-step workflow for the in vitro microsomal stability assay.

Protocol B: Caco-2 Permeability Assay

To validate the high log Papp predictions from pkCSM, we utilize the human colon carcinoma (Caco-2) cell line, which mimics the intestinal epithelium.

Step-by-Step Methodology & Causality:

  • Cell Seeding : Seed Caco-2 cells on polycarbonate transwell filter inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to spontaneously differentiate into enterocyte-like cells, expressing the necessary tight junctions and apical microvilli.

  • Dosing : Add the test pyrazole (10 µM) to the apical chamber (pH 6.5) and fresh buffer to the basolateral chamber (pH 7.4).

    • Causality: The pH gradient mimics the physiological conditions of the human gastrointestinal tract, driving the absorption of weakly basic pyrazoles.

  • Incubation & Analysis : Incubate for 2 hours at 37°C, then quantify compound concentration in both chambers via LC-MS/MS.

Self-Validating Controls:

  • TEER Measurement: Transepithelial electrical resistance must be >200 Ω·cm² before and after the assay. A drop in TEER indicates the pyrazole disrupted the tight junctions, invalidating the transcellular permeability measurement.

  • Lucifer Yellow Rejection: Co-incubation with Lucifer Yellow (a paracellular marker) validates that the paracellular route is sealed.

Conclusion

The successful development of novel pyrazole therapeutics requires a deep mechanistic understanding of how structural nuances impact ADMET properties. By leveraging the predictive power of SwissADME and pkCSM, researchers can intelligently navigate lipophilicity, clearance, and toxicity landscapes. However, true scientific rigor demands that these computational models be continuously challenged and validated against robust, self-validating in vitro assays.

References[2] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - Scientific Reports - https://www.nature.com/articles/srep42717[5] N-Formyl Tranexamic Acid Technical Guide (In Vitro Microsomal Stability Assay Protocol) - Benchchem -https://benchchem.com[1] Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum - Journal of Pharmacognosy and Phytochemistry - https://www.phytojournal.com[4] Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI -https://www.mdpi.com/1422-0067/25/11/6122[3] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - Journal of Medicinal Chemistry (American Chemical Society) -https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00104

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context & Application The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2)[1] is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Application

The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2)[1] is a highly versatile bifunctional building block. Featuring both a hydrogen-bond donating 5-amino group and a hydrogen-bond accepting/donating carboxylic acid, it is uniquely suited for constructing [2]. In drug discovery, this 1-aryl-5-aminopyrazole scaffold serves as a critical precursor for the synthesis of pyrazolo[1,5-a][1,3,5]benzotriazepines, a class of molecules with profound utility as pharmaceutical agents, agrochemicals, and dye intermediates[3].

Retrosynthetic Rationale & Mechanism

The construction of the 1-aryl-5-aminopyrazole core relies on a regioselective Knorr-type condensation between an arylhydrazine and a


-ketonitrile equivalent. In this protocol, 4-hydrazinobenzoic acid  is reacted with 3-aminocrotonitrile  (also known as 3-amino-2-butenenitrile)[4].

Regioselectivity & Causality: The reaction proceeds via a two-step cascade. First, the highly nucleophilic terminal nitrogen (–NH₂) of the arylhydrazine attacks the electrophilic


-carbon of 3-aminocrotonitrile, displacing ammonia gas to form an arylhydrazone intermediate. Second, the addition of a strong acid (5M HCl) protonates the terminal nitrile group, rendering it highly electrophilic. This forces the intramolecular ring closure where the secondary nitrogen of the hydrazine attacks the activated nitrile. This specific sequence guarantees the exclusive formation of the 5-amino-3-methyl  isomer, completely avoiding the 3-amino-5-methyl byproduct.

Mechanism A 4-Hydrazinobenzoic Acid + 3-Aminocrotonitrile B Hydrazone Intermediate (- NH3) A->B Nucleophilic Attack C Acid-Catalyzed Cyclization (H+) B->C Nitrile Activation D 4-(5-Amino-3-methyl-1H- pyrazol-1-yl)benzoic Acid C->D Intramolecular Ring Closure

Fig 1. Mechanistic pathway for the regioselective synthesis of the 5-aminopyrazole core.

Materials and Reagents

Note: Ensure all reagents are handled under appropriate fume hood ventilation, as the initial condensation releases ammonia gas.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydrazinobenzoic acid 152.151.01.52 g (10.0 mmol)Primary arylhydrazine precursor
3-Aminocrotonitrile 82.101.10.90 g (11.0 mmol)

-ketonitrile equivalent
Methanol / Ethanol 46.07Solvent6.0 - 10.0 mLReaction medium
5M Hydrochloric Acid 36.46Excess15.0 mLCatalyst / Cyclization promoter
Aqueous Ammonia (28%) 17.03To pH ~5VariableIsoelectric neutralization agent

Step-by-Step Synthesis Protocol

This protocol is adapted from the validated methodology for[4].

  • Hydrazone Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydrazinobenzoic acid (1.52 g, 10.0 mmol) and 3-aminocrotonitrile (0.90 g, 11.0 mmol) in 10 mL of alcohol solvent. Stir the suspension at room temperature (20–25 °C) for 20 minutes[4].

    • Self-Validation: The reaction mixture will exhibit a slight exotherm, and the evolution of ammonia gas can be detected, confirming the formation of the open-chain hydrazone intermediate.

  • Acid-Catalyzed Cyclization: Slowly add 15 mL of 5M HCl to the stirring suspension. Attach a reflux condenser and heat the mixture in an oil bath to 368 K (95 °C) . Maintain vigorous stirring at this temperature for 40 minutes [4].

  • Cryo-Cooling: Remove the flask from the heat source and allow it to cool briefly to room temperature. Transfer the flask to a dry ice/acetone or ice/salt bath and rapidly chill the mixture to below 263 K (-10 °C) [4].

  • Isoelectric Precipitation: While maintaining the internal temperature below 263 K, carefully add aqueous ammonia solution dropwise until the pH of the mixture reaches approximately 4.5 to 5.5[4].

    • Self-Validation: A dense yellow solid will abundantly precipitate from the solution as the mixture reaches the product's isoelectric point[4].

  • Isolation: Filter the precipitated yellow solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual ammonium chloride salts, followed by a brief wash with ice-cold ethanol (5 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure title compound (Expected Yield: ~80%)[4].

Workflow Mix 1. Reagent Mixing Stir 20 min at 25 °C Acid 2. Acidification Add 15 mL 5M HCl Mix->Acid Heat 3. Thermal Cyclization 40 min at 368 K (95 °C) Acid->Heat Cool 4. Cryo-Cooling Chill to < 263 K (-10 °C) Heat->Cool Neut 5. Isoelectric Neutralization Add aq. NH3 to pH ~5 Cool->Neut Isol 6. Isolation Filter yellow precipitate Neut->Isol

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the product.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure a self-validating and robust workflow, strict adherence to the following physicochemical parameters is required:

ParameterTarget RangeCausality & Consequence of Deviation
Cyclization Temp. 363–368 K (90–95 °C)Too Low: Incomplete cyclization leaves the open-chain hydrazone. Too High: Promotes thermal degradation and tar formation.
Cooling Temp. < 263 K (-10 °C)Causality: The target molecule is amphoteric. Failing to chill the mixture significantly increases its aqueous solubility, leading to massive yield losses in the mother liquor.
Neutralization pH pH 4.5–5.5Causality: Overshooting the pH (>7) deprotonates the carboxylic acid, solubilizing the product as an ammonium carboxylate salt. Undershooting (<3) leaves the pyrazole nitrogen protonated.

References

  • Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C. (2007). Three substituted 4-pyrazolylbenzoates: hydrogen-bonded supramolecular structures in one, two and three dimensions. Acta Crystallographica Section C: Crystal Structure Communications, 63(1), o21-o25.

  • BLD Pharm. 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Product Documentation (CAS: 99844-15-2).

  • ChemScene. 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid Product Information.

Sources

Application

Use of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid in medicinal chemistry

Introduction & Strategic Value In the landscape of medicinal chemistry, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 100524-07-0) represents a high-value "privileged structure."[1] It serves as a bifunctional s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

In the landscape of medicinal chemistry, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 100524-07-0) represents a high-value "privileged structure."[1] It serves as a bifunctional scaffold, combining a 5-aminopyrazole core —a proven pharmacophore for kinase inhibition (e.g., p38 MAPK, B-Raf)—with a benzoic acid tail that facilitates solubility modulation, prodrug design, or conjugation to delivery vectors.[1]

Unlike simple pyrazoles, this molecule offers orthogonal functionalization:

  • The 5-Amino Group: Acts as a hinge-binder in kinase inhibitors or a nucleophile for heterocycle fusion (e.g., forming pyrazolo[1,5-a]pyrimidines).[1]

  • The Carboxylic Acid: Provides a handle for amide coupling, allowing the attachment of solubilizing groups or E3 ligase ligands (for PROTAC synthesis) without disrupting the core pharmacophore.

Therapeutic Relevance[1][2]
  • Kinase Inhibition: The 5-amino-pyrazole motif mimics the ATP adenine ring, forming critical hydrogen bonds with the kinase hinge region.[1]

  • TPO-R Agonism (Eltrombopag Analogs): While Eltrombopag utilizes a pyrazolone core, this 5-amino analog allows for the synthesis of bioisosteres with altered tautomeric profiles and metabolic stability.[1]

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~217 Da) and distinct vectors for growth make it an ideal fragment starting point.[1]

Synthesis Protocol: The Scaffold Construction

Objective: Synthesize high-purity 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid from commercially available precursors.

Reaction Scheme

The synthesis follows a regioselective condensation (Knorr-type) between a hydrazine and a


-aminonitrile.[1]

Reagents:

  • Precursor A: 4-Hydrazinobenzoic acid (CAS: 619-67-0)[1]

  • Precursor B: 3-Aminocrotononitrile (CAS: 1118-61-2)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment)[1]

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydrazinobenzoic acid (15.2 g, 100 mmol) in Ethanol (100 mL).

    • Note: The hydrazine has limited solubility at room temperature; the suspension will clear upon heating.[1]

  • Addition:

    • Add 3-aminocrotononitrile (8.2 g, 100 mmol) to the suspension.

    • Critical Step: If the reaction is sluggish, add 1-2 mL of glacial acetic acid to catalyze the imine formation.

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill to

      
       in an ice bath.
      
    • The product will precipitate as a white to off-white solid.[1]

    • Filter the solid using a Buchner funnel.[1]

  • Purification:

    • Wash the filter cake with cold ethanol (

      
      ) followed by diethyl ether (
      
      
      
      ) to remove unreacted nitrile.[1]
    • Recrystallization (if required): Dissolve in minimum hot DMF/Ethanol (1:4) and cool slowly.

    • Drying: Dry under vacuum at

      
       for 12 hours.
      

Expected Yield: 75–85% Characterization:

  • 
     NMR (DMSO-d6): 
    
    
    
    12.8 (br s, 1H, COOH), 7.9–8.1 (d, 2H, Ar-H), 7.6–7.8 (d, 2H, Ar-H), 5.4 (s, 1H, Pyrazole-H), 5.2 (br s, 2H,
    
    
    ), 2.1 (s, 3H,
    
    
    ).[1]

Downstream Applications & Library Generation[1][3]

This scaffold is rarely the end-product; it is a branching point.[1] Below are the two primary distinct workflows for medicinal chemistry optimization.

Workflow A: Kinase Inhibitor Synthesis (Pyrazolo[1,5-a]pyrimidines)

The 5-amino group is highly reactive toward 1,3-electrophiles, allowing the formation of fused bicyclic systems which are potent kinase inhibitors (e.g., Pirtobrutinib analogs).[1]

Protocol:

  • Dissolve the scaffold (1 eq) in Glacial Acetic Acid .

  • Add 1,3-diketone or

    
    -keto ester  (1.1 eq) (e.g., acetylacetone).[1]
    
  • Reflux for 2–4 hours.

  • Result: Formation of a pyrazolo[1,5-a]pyrimidine core with the benzoic acid tail intact for further coupling.

Workflow B: Amide Coupling (PROTAC/Conjugation)

The carboxylic acid is less sterically hindered and can be coupled to amines without protecting the pyrazole amine (which is less nucleophilic due to resonance).

Protocol:

  • Dissolve scaffold in DMF .

  • Add HATU (1.2 eq) and DIPEA (3 eq).[1]

  • Stir for 5 mins, then add the Amine Partner (e.g., Piperazine-linker-Thalidomide for PROTACs).

  • Stir at RT for 2 hours.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G start Precursors (Hydrazine + Nitrile) scaffold SCAFFOLD: 4-(5-amino-3-methyl- 1H-pyrazol-1-yl)benzoic acid start->scaffold Reflux EtOH (Knorr Cyclization) fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitors) scaffold->fused + 1,3-Diketone (Cyclocondensation) amide Amide Derivatives (PROTACs / Soluble Analogs) scaffold->amide + Amine/HATU (Amide Coupling) azo Azo-Dyes (Eltrombopag Isosteres) scaffold->azo + Diazotization (Coupling with Phenols)

Figure 1: Divergent synthetic utility of the 5-aminopyrazole scaffold in drug discovery.[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete condensation or loss during filtration.[1]Add catalytic AcOH during reflux.[1] Ensure the filtrate is checked; the product has slight solubility in EtOH.
Regioisomer Formation Formation of 3-amino-5-methyl isomer.[1][2]While rare with 4-hydrazinobenzoic acid, ensure temperature is maintained at reflux.[1] The 5-amino isomer is thermodynamically favored.[1]
Poor Solubility Zwitterionic nature (Acid + Amine).[1]Use DMSO-d6 for NMR.[1] For reactions, use DMF or NMP as solvent if Ethanol fails.
Amide Coupling Failure Pyrazole amine interference.[1]Although the aromatic amine is less nucleophilic, if side reactions occur, use T3P (Propylphosphonic anhydride) instead of HATU for higher chemoselectivity toward the acid.

References

  • Review of Aminopyrazoles: F.M. Awadallah, et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.

  • Synthesis Protocol: BenchChem Technical Guide. "Synthesis of 4-Hydrazinobenzoic Acid and Pyrazole Derivatives."

  • Kinase Inhibitor Context: "Pyrazolo[1,5-a]pyrimidines as p38 MAPK Inhibitors." Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).
  • Eltrombopag Chemistry: "Process for the preparation of Eltrombopag." WO2001089457.[1][3] (Provides context on the pyrazolone vs. aminopyrazole distinction).

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of Pyrazole-Based Compounds

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Pyrazole-based compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[2][3][4] This versatility has led to the development of several successful drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.

The journey of a pyrazole-based compound from a synthetic novelty to a potential therapeutic agent is paved with rigorous in vitro testing. These initial laboratory-based assays are fundamental to understanding a compound's biological activity, mechanism of action, and potential liabilities. This guide provides a comprehensive overview of the essential in vitro protocols for the preliminary evaluation of novel pyrazole-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Preliminary In Vitro Assessment of Biological Activity

The initial phase of in vitro testing aims to identify and characterize the primary biological effects of the pyrazole compounds. This typically involves a panel of assays to assess their potential as anticancer, anti-inflammatory, or antioxidant agents.

Anticancer Activity: Cytotoxicity and Cell Viability Assays

A primary focus for many pyrazole derivatives is their potential as anticancer agents, owing to their ability to interfere with key cellular processes like cell division.[1][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed cancer cell lines in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of pyrazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate percentage of cell viability H->I J Determine IC50 values I->J G cluster_0 Kinase Signaling cluster_1 Inhibition A Upstream Signal B Kinase A A->B Activates C Kinase B B->C Phosphorylates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate F Cellular Response E->F G Pyrazole Inhibitor G->C Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Compound Dilution: Prepare serial dilutions of the pyrazole inhibitor in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the buffer. Add the serially diluted inhibitor compounds. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC₅₀ value. [8]

Part 3: In Vitro Safety and ADME Profiling

Early assessment of a compound's safety profile is crucial to avoid late-stage failures in drug development. In vitro safety pharmacology and ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide valuable insights into a compound's potential liabilities. [9][10]

Cytochrome P450 (CYP) Inhibition Assays

Cytochrome P450 enzymes are the major enzymes involved in drug metabolism. [11]Inhibition of these enzymes can lead to adverse drug-drug interactions. [11]

These assays use specific fluorogenic substrates for different CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The CYP enzyme metabolizes the substrate into a fluorescent product. The inhibition of the enzyme by a test compound results in a decrease in the fluorescent signal. [12]

  • Reagent Preparation: Use a commercial kit containing recombinant human CYP enzymes, fluorogenic substrates, and a NADPH regeneration system.

  • Assay Setup: In a black 96-well plate, add the buffer, the CYP enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regeneration system.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition and the IC₅₀ value for each CYP isoform.

hERG Channel Blockade Assay

The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is critical for cardiac repolarization. [13][14]Blockade of this channel can lead to life-threatening cardiac arrhythmias. [13]

Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamping. [15]These systems use disposable microfluidic chips to establish a giga-seal between a single cell and the recording electrode, allowing for the measurement of ion channel currents in response to voltage changes and the presence of test compounds.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in the extracellular solution.

  • Automated Patch-Clamp Procedure: Follow the instrument-specific protocol for cell loading, sealing, and whole-cell configuration.

  • Current Measurement: Record baseline hERG currents using a specific voltage protocol.

  • Compound Application: Apply the different concentrations of the test compound and record the hERG currents after a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

The in vitro protocols outlined in this guide provide a robust framework for the initial characterization of novel pyrazole-based compounds. By systematically evaluating their biological activity, identifying their molecular targets, and assessing their preliminary safety profile, researchers can make informed decisions about which compounds warrant further investigation in the long and arduous journey of drug discovery. The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and for optimizing lead compounds with improved potency, selectivity, and safety profiles.

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
  • Current status of pyrazole and its biological activities. PMC.
  • Identification of Small-Molecule Scaffolds for P450 Inhibitors. PMC.
  • In Vitro Safety Pharmacology Assays. Charles River Laboratories.
  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers.
  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. MDPI.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC.
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. PMC.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Pyrazole, Synthesis and Biological Activity. SlideShare.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • hERG Serum Shift Assay. Charles River Laboratories.
  • MTT assay protocol. Abcam.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System. PMC.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech.
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Cytochrome P450 Induction Assays. Sigma-Aldrich.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • Is Your MTT Assay Really the Best Choice?. Promega Corporation.
  • A Guide to Enzyme Assay Kits. Biocompare.com.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. ELRIG.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
  • In vitro safety pharmacology profiling. European Pharmaceutical Review.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences.
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. EMA.
  • Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. BMG LABTECH.
  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Derivatives. Benchchem.
  • Cell Viability/Growth Assays and Reagents. R&D Systems.
  • In Vitro Safety Pharmacology Study Services. Creative Biolabs.
  • CYP450 inhibition assay (fluorogenic). Bienta.net.
  • Best Practice hERG Assay. Mediford Corporation.

Sources

Application

Formulation of pyrazole compounds for in vivo studies

Application Note: Strategic Formulation of Pyrazole Compounds for Preclinical In Vivo Administration Abstract & Scope Pyrazole scaffolds are ubiquitous in modern medicinal chemistry, particularly within kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Formulation of Pyrazole Compounds for Preclinical In Vivo Administration

Abstract & Scope

Pyrazole scaffolds are ubiquitous in modern medicinal chemistry, particularly within kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). However, their planar, aromatic nature often confers high crystal lattice energy and lipophilicity (LogP > 3), resulting in poor aqueous solubility (BCS Class II/IV).

This guide provides a tiered formulation strategy for researchers conducting in vivo pharmacokinetic (PK) and efficacy studies in rodents. It moves beyond simple "dissolve and dose" instructions to a rational, causality-driven approach that balances solubility , stability , and tolerability .

Pre-Formulation Assessment: The "Go/No-Go" Check

Before selecting a vehicle, you must characterize the physicochemical "personality" of your pyrazole. Blindly applying a standard vehicle (e.g., 100% DMSO) introduces confounding toxicity variables.

Critical Parameters Table:

ParameterMethodThreshold for Decision
pKa Potentiometric TitrationBasic (N2): pKa ~2.5 (unsubstituted) to ~5.0. Acidic (NH): pKa >13 (unless EWG substituted). Implication: Most pyrazoles are weak bases; solubility improves at pH < pKa - 2.
LogP / LogD Shake-flask / HPLC> 3.0: High lipophilicity. Requires cosolvents or cyclodextrins. < 1.0: Water soluble (rare for active pyrazoles).
Melting Point (Tm) DSC> 200°C: High lattice energy. Difficult to keep in solution; consider suspension or amorphous dispersion.
Solubility Kinetic Solubility< 0.1 mg/mL: Requires enabling formulation.

Decision Logic: Selecting the Vehicle

Do not default to suspensions immediately. Solutions are preferred for PK studies to avoid dissolution-rate limited absorption. Use the following logic to select your Tier.

VehicleSelection Start Pyrazole NCE (Target Dose > 10 mg/kg) CheckpH Can pH be adjusted? (Basic Pyrazole pKa 3-6) Start->CheckpH Tier1 Tier 1: pH Adjustment (0.1M Citrate/Lactate Buffer) CheckpH->Tier1 Yes (Basic) CheckSol Is Solubility > 1 mg/mL? CheckpH->CheckSol No (Neutral/Acidic) Tier1->CheckSol Tier2 Tier 2: Cosolvents (DMSO/PEG400/Water) CheckSol->Tier2 No CheckIrritation Is IV or SC Route? (Need Isotonicity/Low Irritation) CheckSol->CheckIrritation Yes Tier2->CheckIrritation Fails Stability Tier3 Tier 3: Complexation (20% HP-β-CD) CheckIrritation->Tier3 Yes (Sensitive Route) Tier4 Tier 4: Suspension (0.5% MC + 0.1% Tween 80) CheckIrritation->Tier4 No (PO High Dose)

Caption: Decision tree for selecting the appropriate vehicle based on physicochemical properties and administration route.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Cosolvent System (IV/PO)

Best for: Early screening of neutral pyrazoles with moderate lipophilicity. Composition: 5% DMSO / 40% PEG 400 / 55% Water (or Saline).

Mechanism: DMSO disrupts the crystal lattice (high solvent power). PEG 400 acts as an interfacial cosolvent. Water ensures volume tolerability.

Step-by-Step:

  • Weighing: Weigh the required amount of Pyrazole API into a sterile glass vial.

  • Primary Solubilization: Add 100% of the calculated DMSO volume . Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Critical: Do not proceed until clear.

  • Secondary Solubilization: Add 100% of the calculated PEG 400 . Vortex. The solution may warm slightly (exothermic).

  • Aqueous Phase Addition: Slowly add the Water/Saline (warm to 37°C) while vortexing.

    • Why Slow? Rapid addition of water to a hydrophobic drug solution causes "crashing out" (precipitation) due to local high water concentration.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter (Avoid Nylon for protein-binding drugs, though less relevant here).

QC Check: Inspect for "schlieren" lines or micro-precipitates under a light source.

Protocol B: Cyclodextrin Complexation (IV/IP/SC)

Best for: Irritating compounds or when cosolvents cause hemolysis. Excellent for Pyrazoles due to hydrophobic cavity fit. Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Phosphate Buffer.

Mechanism: The hydrophobic pyrazole ring enters the CD cavity, while the hydrophilic exterior ensures water solubility. This is an equilibrium process.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% w/v HP-β-CD stock solution in pH 7.4 phosphate buffer. Stir until dissolved.

  • API Addition: Add the micronized Pyrazole powder to the vehicle.

  • Equilibration (The "Shake" Step):

    • Method: Place on an orbital shaker at 200 RPM for 4–24 hours at room temperature.

    • Note: Unlike cosolvents, this is not instant. The drug must physically enter the CD cavity.

  • Clarification: If the solution is cloudy after 24h, filter (0.45 µm). If clear, filter (0.22 µm) for sterility.

  • Quantification: You must analyze the filtrate by HPLC to confirm the actual concentration, as it may be lower than the weighed amount (saturation limit).

Protocol C: Homogeneous Suspension (PO High Dose)

Best for: Toxicology studies or high doses (>50 mg/kg) where solubility is impossible. Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Step-by-Step:

  • Wetting: Weigh API in a mortar. Add Tween 80 dropwise and triturate (grind) with a pestle to wet the hydrophobic surface.

  • Levigation: Add a small volume of 0.5% MC solution to form a smooth paste. Eliminate all lumps.

  • Dilution: Gradually add the remaining MC solution while transferring to the final vial.

  • Homogenization: Use a probe sonicator or high-shear homogenizer for 30 seconds to ensure uniform particle size (< 10 µm).

Physiological Tolerability & Toxicology

A formulation is useless if the vehicle kills the animal or masks the drug's effect.

Vehicle Tolerability Limits (Max Vol & Composition):

ExcipientMouse IV MaxMouse PO MaxRat IV MaxRat PO MaxToxicity Concerns
DMSO 1-5% (Slow)10%5-10%10-15%Hemolysis (IV), GI irritation, neurotoxicity.
PEG 400 40%100%40%100%High osmolality, potential renal impact (chronic).
Tween 80 1%5%1%10%Histamine release (IV), anaphylaxis-like signs.
HP-β-CD 20-40%Unlimited20-40%UnlimitedOsmotic nephrosis (very high IV doses only).

Note: Volumes usually limited to 5 mL/kg (IV) and 10 mL/kg (PO).

Troubleshooting Guide

Issue: Precipitation upon injection (Phlebitis/Embolism)

  • Cause: Drug solubility drops drastically when the formulation mixes with blood (pH 7.4).

  • Fix: Test "Dilution Integrity" in vitro. Dilute your formulation 1:10 in warm PBS. If it precipitates within 5 minutes, it is unsafe for IV. Switch to Protocol B (Cyclodextrin).

Issue: "Crashing out" over time (Stability)

  • Cause: Pyrazoles can form hydrates which are less soluble than the anhydrous form.

  • Fix: Avoid storing aqueous cosolvent formulations. Prepare fresh daily ("Extemporaneous Preparation").

References

  • Thackaberry, E. A. (2013).[1] Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews. Link

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[5][6] International Journal of Toxicology. Link

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Link

Sources

Method

Application Note: Pyrazole-Based Corrosion Inhibitors for Acidic Media

Topic: Use of Pyrazole Compounds as Corrosion Inhibitors Document Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Electrochemists, and Medicinal Chemists (Drug Repurposing) Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Pyrazole Compounds as Corrosion Inhibitors Document Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Electrochemists, and Medicinal Chemists (Drug Repurposing)

Executive Summary

The transition from toxic inorganic inhibitors (chromates, phosphates) to organic heterocycles is a defining trend in modern corrosion science. Pyrazole derivatives—five-membered rings containing two adjacent nitrogen atoms—have emerged as a "Gold Standard" scaffold due to their high electron density and ability to coordinate with transition metals (Fe, Cu, Al).

This guide provides a comprehensive technical workflow for synthesizing, screening, and validating pyrazole compounds as corrosion inhibitors for mild steel in acidic media (1M HCl/H₂SO₄). It bridges the gap between medicinal chemistry (synthesis/repurposing of pharmacophores) and electrochemistry (surface protection).

Chemical Basis: The Mechanism of Inhibition

The efficacy of pyrazoles relies on the Donor-Acceptor mechanism. The nitrogen atoms (one pyrrole-like, one pyridine-like) possess lone pair electrons that interact with the empty


-orbitals of iron.
  • Physisorption: Electrostatic interaction between the protonated pyrazole (in acid) and the charged metal surface.

  • Chemisorption: Formation of a coordinate covalent bond between the unshared

    
     pairs of N-atoms and the metal surface.
    
  • 
    -Backbonding:  Transfer of electrons from the metal 
    
    
    
    -orbitals back to the empty antibonding
    
    
    orbitals of the pyrazole ring, strengthening adsorption.
Visualizing the Adsorption Mechanism

AdsorptionMechanism Pyrazole Pyrazole Molecule (High Electron Density) AcidSol Acidic Medium (H+ Ions) Pyrazole->AcidSol Dissolution FeSurface Mild Steel Surface (Fe) Pyrazole->FeSurface Lone Pair Donation Protonated Protonated Species (Cationic) AcidSol->Protonated Protonation Protonated->FeSurface Adsorption via Cl- Bridge FeSurface->Pyrazole Back-donation Physisorption Physisorption (Electrostatic) Chemisorption Chemisorption (Coordination Bond) Backbonding Retro-donation (Fe -> N)

Figure 1: Dual-mode adsorption mechanism of pyrazoles on steel surfaces in acid media.

Experimental Workflow: From Synthesis to Validation

This protocol follows a logical progression: Synthesis


 Gravimetric Screening 

Electrochemical Validation

Surface Analysis.
Phase A: Synthesis & Sourcing (The "Green" Route)
  • Standard Synthesis: Condensation of hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis).

  • Drug Repurposing (Green Chemistry): Expired pharmaceuticals containing pyrazole moieties (e.g., Celecoxib, Metamizole) can be extracted and tested. This reduces waste and cost.[1]

    • Purification: Recrystallize from ethanol to ensure purity >98% (verify via TLC/NMR). Impurities can act as corrosion accelerators.

Phase B: Gravimetric Analysis (Weight Loss)

Standard: ASTM G1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.

Protocol:

  • Coupon Prep: Cut mild steel into

    
     cm coupons.
    
  • Polishing: Abrade sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

  • Degreasing: Sonicate in acetone (5 min), rinse with ethanol, dry in warm air.

  • Immersion: Suspend coupons in 1M HCl (with and without inhibitor) using glass hooks.

    • Duration: 24 hours (standard) or temperature-dependent (303K–333K).

  • Cleaning: Remove corrosion products using Clarke’s Solution (20g Sb₂O₃ + 50g SnCl₂ in 1L conc. HCl) if corrosion is heavy; otherwise, light brushing under running water.

  • Calculation:

    
    
    Where 
    
    
    
    is the weight loss (mg).
Electrochemical Protocol (The Core Validation)

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide kinetic data.

Equipment Setup:

  • Workstation: Potentiostat/Galvanostat (e.g., Autolab, Gamry).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).

    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step 1: Open Circuit Potential (OCP)
  • Immerse WE in the test solution for 30 minutes until potential stabilizes (drift < 1 mV/min).

Step 2: Electrochemical Impedance Spectroscopy (EIS)

EIS differentiates between charge transfer resistance (


) and solution resistance (

).
  • Frequency Range: 100 kHz to 10 mHz.[2]

  • Amplitude: 10 mV (AC perturbation).

  • Points/Decade: 10.

  • Data Output: Nyquist and Bode plots.

  • Analysis: Fit data to a Randles Circuit (

    
    ) or Modified Randles (with CPE for roughness).
    
    • Success Metric: An increase in the diameter of the Nyquist semicircle indicates higher

      
       and better inhibition.
      
Step 3: Potentiodynamic Polarization (PDP)

Determines if the pyrazole is an anodic, cathodic, or mixed-type inhibitor.

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1 mV/s (slow scan ensures steady state).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to find Corrosion Current (
    
    
    
    ).
    
    
Experimental Workflow Diagram

Workflow Prep 1. Coupon Prep (Polishing/Degreasing) OCP 2. OCP Stabilization (30 mins) Prep->OCP EIS 3. EIS Measurement (100kHz - 10mHz) OCP->EIS PDP 4. Tafel Polarization (±250mV vs OCP) EIS->PDP Fit 5. Data Fitting (Randles Circuit) EIS->Fit PDP->Fit

Figure 2: Sequential electrochemical workflow for inhibitor validation.

Computational Screening (DFT)

Before synthesis, or to validate mechanism, use Density Functional Theory (DFT).

Software: Gaussian, ORCA, or chemically equivalent suites. Basis Set: B3LYP/6-31G(d,p).

Key Parameters to Calculate:

Parameter Symbol Significance Target Trend

| HOMO Energy |


 | Ability to donate electrons | Higher is better |
| LUMO Energy  | 

| Ability to accept electrons (back-bonding) | Lower is better | | Energy Gap |

| Reactivity (

) | Lower = Higher Reactivity | | Dipole Moment |

| Polarity/Adsorption strength | Higher often correlates with better adsorption |[3][4]
Data Presentation Template

When reporting results, summarize the comparison between Gravimetric and Electrochemical methods.

Table 1: Inhibition Efficiency of Pyrazole Derivative at 303K in 1M HCl | Conc. (mM) | Weight Loss IE (%) |


 (

) | EIS IE (%) |

(

) | PDP IE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Blank | - | 25.4 | - | 450.2 | - | | 0.1 | 65.2 | 89.1 | 71.5 | 150.5 | 66.5 | | 0.5 | 82.1 | 185.3 | 86.3 | 65.2 | 85.5 | | 1.0 | 94.5 | 410.2 | 93.8 | 28.1 | 93.7 |

Note: Discrepancies <5% between methods are acceptable. Larger discrepancies suggest localized corrosion or time-dependent adsorption.

References
  • ASTM International. (2025).[5][6] ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[7][8]Link

  • Verma, C., et al. (2020). "Pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium: Experimental and theoretical studies." Journal of Molecular Liquids. Link

  • Fouda, A.S., et al. (2016). "Corrosion inhibition of carbon steel in hydrochloric acid solution using some pyrazole derivatives.
  • Gece, G. (2011). "Drugs: A review of promising novel corrosion inhibitors." Corrosion Science. (Focus on Repurposing). Link

  • Obot, I.B., et al. (2015). "Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors." Corrosion.[1][2][5][7][8][9][10][11][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Derivative Purification

The following technical support guide is structured to address the specific chemical behaviors of pyrazoles that complicate purification: their basicity, tautomerism, and tendency to coordinate with metals. Status: Opera...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific chemical behaviors of pyrazoles that complicate purification: their basicity, tautomerism, and tendency to coordinate with metals.

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation of Pyrazole Derivatives

Introduction: Understanding the "Sticky" Nature of Pyrazoles

Pyrazoles are nitrogen-containing heterocycles with a


 typically ranging from 2.5 to 15 depending on substitution. Their purification is frequently complicated by three factors:
  • Basicity: The pyridine-like nitrogen (N2) interacts strongly with acidic silanols on silica gel, causing tailing.[1]

  • Regioisomerism: Synthesis often yields mixtures of 1,3- and 1,5-isomers which have similar polarities.

  • Metal Coordination: Pyrazoles are excellent ligands for Pd and Cu, making catalyst removal difficult after cross-coupling reactions.

Module 1: Chromatography Troubleshooting

The Issue: "My compound streaks/tails on the column," or "I cannot separate the regioisomers."

Tailing on Silica Gel

Diagnosis: The basic nitrogen of the pyrazole is hydrogen-bonding with the acidic silanol groups (


) of the stationary phase.
Solution:  Deactivate the silica or compete for the binding sites.
MethodProtocolMechanism
Mobile Phase Modifier Add 1-5% Triethylamine (TEA) or 1%

to the mobile phase.
The base blocks acidic silanols, allowing the pyrazole to elute freely.
Stationary Phase Switch Use Alumina (Neutral or Basic) instead of Silica.Alumina lacks the acidic protons that cause retention of basic amines.
DCM/MeOH Gradient Use DCM:MeOH:

(90:9:1)
.
High polarity + base modifier.
Separating Regioisomers (1,3- vs 1,5-substituted)

Context: In cyclocondensation reactions (e.g., hydrazine + 1,3-diketone), you often get a mixture.

  • 1,3-isomer: Generally less sterically hindered, often more polar.

  • 1,5-isomer: More sterically crowded (substituents adjacent to N-substituent).

Protocol: Regioisomer Separation Workflow

  • TLC Check: Run TLC in 100% EtOAc. If spots co-elute, switch to Toluene:Acetone (4:1) . The pi-stacking interactions in toluene often differentiate isomers better than simple polarity.

  • Flash Conditions:

    • Stationary Phase: Standard Silica (40-63 µm).

    • Gradient: 0-100% EtOAc in Hexanes is standard, but 0-20% MeOH in DCM is better for polar pyrazoles.

  • Advanced Separation (If Flash fails):

    • Recrystallization (See Module 2).[2][3]

    • Reverse Phase (C18) Chromatography using water/acetonitrile with 0.1% Formic Acid . The acid protonates the pyrazoles, magnifying small differences in hydrophobicity.

Workflow Visualization: Chromatography Decision Tree

Chromatography_Logic Start Start: Impure Pyrazole Mix Tailing Issue: Tailing/Streaking? Start->Tailing AddBase Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes Isomer Issue: Co-eluting Isomers? Tailing->Isomer No AddBase->Isomer SolventSwitch Switch Solvent System: Try Toluene:Acetone or DCM:MeOH Isomer->SolventSwitch Yes Success Pure Compound Isomer->Success No Alumina Switch to Neutral Alumina SolventSwitch->Alumina Still Fails Alumina->Success

Caption: Logic flow for addressing common chromatographic failures in pyrazole purification.

Module 2: Crystallization & "Oiling Out"

The Issue: "My product comes out as a sticky oil/gum instead of crystals."

Scientific Context: Pyrazoles often have low melting points due to flexible substituents. "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.

Protocol: The "Anti-Solvent" Method

Do not rely on simple cooling. Use a dual-solvent system.

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., DCM, Acetone, or Ethanol) at room temperature.

  • Precipitation: Slowly add a "Bad Solvent" (e.g., Hexanes, Pentane, or Diethyl Ether) dropwise while stirring until a persistent cloudiness appears.

  • Seeding: If available, add a seed crystal. If not, scratch the glass side of the flask with a spatula (nucleation site).

  • Crystallization: Cool slowly to 4°C. Do not freeze immediately, or you will trap impurities.

Recommended Solvent Pairs for Pyrazoles:

  • DCM / Hexanes (Most versatile)

  • EtOAc / Pentane

  • Ethanol / Water (For highly polar/salt forms)

Module 3: Chemical Workup (Acid-Base Extraction)

The Issue: "I lost my product in the aqueous wash."

Scientific Context: Pyrazoles are amphoteric but mostly basic. If you wash an organic layer containing pyrazole with strong acid (e.g., 1M HCl), the pyrazole will protonate (


) and move to the aqueous layer.
Protocol: pH-Controlled Extraction

To purify a neutral pyrazole from non-basic impurities:

  • Dissolve: Dissolve crude mixture in EtOAc.

  • Extract Impurities: Wash with Water (removes salts) and Sat.

    
      (removes acidic byproducts). Do not use strong acid yet.
    
  • Purify via Salt Formation (Optional but powerful):

    • Extract the organic layer with 1M HCl . The pyrazole moves to the aqueous layer (as salt); non-basic impurities stay in organic.

    • Separate layers. Keep the Aqueous layer.

    • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 10. The pyrazole precipitates or oils out.

    • Re-extract: Extract the now-cloudy aqueous mix with DCM. Dry over

      
      .
      
Workflow Visualization: Acid-Base Logic

Extraction_Logic Crude Crude in Organic Solvent AcidWash Wash with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Contains Pyrazole-H+) AcidWash->AqLayer Product Moves OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer Impurities Stay Basify Add NaOH to pH > 10 AqLayer->Basify FinalExtract Extract with DCM (Pure Pyrazole) Basify->FinalExtract

Caption: Purification of pyrazoles utilizing their basic nitrogen to separate from non-basic impurities.

Module 4: Metal Scavenging (Pd/Cu Removal)

The Issue: "My product is grey/brown after Suzuki coupling."

Scientific Context: The


 nitrogens in pyrazoles are excellent ligands for Palladium. Standard columns often fail to remove Pd residues, which "streak" with the product.

Protocol: Scavenger Treatment

  • Dissolve: Dissolve crude product in THF or MeOH (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or Activated Carbon (Darco KB) (50 wt% relative to product).

  • Incubate: Stir at 40°C for 4 hours.

  • Filter: Filter through a pad of Celite.

  • Result: The filtrate should be significantly lighter in color.

FAQ: Niche Issues

Q: My pyrazole has an N-H group and shows double peaks in NMR. Is it impure? A: Not necessarily. Unsubstituted pyrazoles (


-H) undergo annular tautomerism . The proton hops between N1 and N2. In 

, this often broadens peaks.
  • Validation: Run NMR in DMSO-

    
      or add a drop of 
    
    
    
    to collapse the exchange.

Q: Can I distill pyrazoles? A: Simple pyrazoles (low MW) can be distilled under high vacuum. However, many functionalized pyrazoles are solids or high-boiling oils that decompose. Kugelrohr distillation is preferred for small-scale oil purification.

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link (Note: Principles of pyridine purification—tailing reduction via TEA—apply directly to pyrazoles due to similar basic nitrogen chemistry).

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link (Source for regioisomer separation and synthesis logic).

  • Biotage. (2023).[7] How to Remove Palladium in three easy steps. Link (Authoritative guide on metal scavenging for coordinating heterocycles).

  • University of Tartu. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Link (Source for pKa data relevant to acid-base extraction strategies).

  • Fustero, S., et al. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. Link (Detailed experimental protocols for isolating specific pyrazole regioisomers).

Sources

Optimization

Common side reactions in pyrazole synthesis and how to avoid them

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is structured as a Tier-2 Engineering resource.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center .

This guide is structured as a Tier-2 Engineering resource. We assume you are familiar with basic organic synthesis but are currently facing specific failure modes (regioisomeric mixtures, oligomerization, or alkylation selectivity issues).

Quick Navigation: Select Your Issue

  • [Ticket #001] My Knorr synthesis yielded a mixture of regioisomers (1,3- vs 1,5-isomers).

  • [Ticket #002] The reaction turned into a sticky, insoluble polymer (Azine formation).

  • [Ticket #003] N-Alkylation occurred on the wrong nitrogen (N1 vs N2 selectivity).

  • [Ticket #004] [3+2] Cycloaddition failed or decomposed the diazo precursor.

Ticket #001: The Regioselectivity Crisis (Knorr Synthesis)

Status: Critical Common Scenario: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a difficult-to-separate mixture of 1,3- and 1,5-substituted pyrazoles.

Root Cause Analysis

The Knorr synthesis relies on the initial nucleophilic attack of the hydrazine nitrogen on one of the two carbonyl carbons. Regioselectivity is dictated by the competition between:

  • Electronic Hardness: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Bulk: The less hindered nitrogen attacks the less hindered carbonyl.

When these factors oppose each other (e.g., the more electrophilic carbonyl is also the more hindered), selectivity collapses.

Troubleshooting & Solutions

Method A: The Fluorinated Solvent Switch (The Fustero Protocol) Standard solvents like Ethanol (EtOH) often yield poor selectivity (e.g., 60:40 ratios). Fluorinated alcohols are hydrogen-bond donors that can activate specific carbonyls and stabilize intermediates.

  • Protocol: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong H-bond donors but poor nucleophiles. They selectively coordinate to the harder carbonyl oxygen, enhancing its electrophilicity and directing the attack.

  • Expected Improvement: Ratios often improve from ~1:1 to >95:5.

Method B: pH Modulation

  • Acidic Media (HCl/AcOH): Protonates the hydrazine, reducing its nucleophilicity. The reaction becomes governed by the "hard" carbonyl's electrophilicity.

  • Basic Media: Increases hydrazine nucleophilicity, favoring attack at the sterically less hindered carbonyl regardless of electronic activation.

Decision Matrix: Solvent & pH Selection
Diketone TypeHydrazine TypeRecommended ConditionMechanism
Sterically Hindered Aryl HydrazineHFIP (Room Temp) Solvent H-bonding overcomes steric repulsion.
Electron Deficient (e.g., CF3)Methyl HydrazineTFE + Acid Catalyst Acid activates the CF3-adjacent carbonyl.
Standard/Mixed Alkyl HydrazineEthanol (Reflux) Thermodynamic control (often yields mixture).

Ticket #002: The "Sticky" Situation (Azine Formation)

Status: High Priority Symptoms: The reaction mixture solidified into a gummy, insoluble mass. LCMS shows a mass corresponding to [Diketone + 2 Hydrazines] or [2 Diketones + 1 Hydrazine].

Root Cause Analysis

Instead of the second nitrogen attacking the internal ketone to close the ring (Cyclization), the hydrazine reacts with a second molecule of diketone. This creates linear oligomers or azines .

Pathway Visualization:

KnorrPathways Start 1,3-Diketone + Hydrazine Inter Hydrazone Intermediate Start->Inter 1st Attack Product Pyrazole (Desired) Inter->Product Intramolecular Cyclization (Fast) Side Azine / Oligomer (Gummy Solid) Inter->Side Intermolecular Attack (Slow but possible if excess diketone)

Figure 1: Competition between cyclization (desired) and oligomerization (azine formation).

The "Inverse Addition" Protocol

To prevent the hydrazine from encountering a high concentration of diketone (which favors intermolecular side reactions), you must ensure hydrazine is always in excess locally.

  • Preparation: Dissolve the hydrazine (1.2 – 1.5 equiv) in the solvent.

  • Addition: Add the 1,3-diketone dropwise to the hydrazine solution.

    • Note: Do NOT add hydrazine to the diketone.

  • Temperature: Keep the reaction cool (0°C to RT) during addition to favor the kinetic intramolecular cyclization over the intermolecular polymerization.

Ticket #003: N-Alkylation Nightmares (N1 vs N2)

Status: Moderate Scenario: You have a synthesized pyrazole (NH free) and need to alkylate it. You are getting the wrong isomer (N1 vs N2) or a mixture.

Mechanism of Failure

Unsubstituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting pyrazolyl anion has two nucleophilic sites.

  • Sterics: The alkylating agent prefers the nitrogen further from bulky C3/C5 substituents.

  • Coordination: Metal cations (Na+, K+, Li+) can coordinate to the N-lone pair and the substituent (e.g., an ester or carbonyl), directing alkylation to the other nitrogen.

Troubleshooting Guide

Scenario A: You want to alkylate the LESS hindered Nitrogen.

  • Protocol: Use NaH in THF or DMF .

  • Why: The Sodium cation is small and "hard." It creates a tight ion pair. The alkylation is driven purely by steric approach. The electrophile will hit the most accessible nitrogen.

Scenario B: You want to alkylate the MORE hindered Nitrogen (or specific chelation control).

  • Protocol: Use Cs2CO3 in Acetone or K2CO3 in MeCN .

  • Why: Cesium is a "soft," large cation that dissociates well, creating a "naked" anion. However, if your pyrazole has a coordinating group (like a pyridyl or ester at C3), the cation may chelate, blocking one site and forcing alkylation to the crowded side.

Scenario C: Transient Protection (The "Seminal" Trick) If direct alkylation fails, use a Seminal Directing Group :

  • Protect the favored nitrogen with a THP (tetrahydropyranyl) or SEM group.

  • Alkylate the disfavored nitrogen (quaternization).

  • Deprotect. (Note: This is high-effort and reserved for difficult substrates).

Ticket #004: [3+2] Cycloaddition Glitches

Status: Specialized Scenario: Using diazo compounds and alkynes.[1] Issue: Formation of 1,3- vs 1,4-isomers or decomposition of diazoalkane.

The Copper Fix

Thermal [3+2] cycloadditions are often non-regioselective.

  • Solution: Use Cu(I) catalysis (similar to Click chemistry).

  • Effect: Copper coordinates the alkyne, forcing a specific regiochemical outcome (usually 1,4-disubstituted if using terminal alkynes).

  • Safety Note: Diazo compounds are shock-sensitive. Never concentrate them to dryness. Generate in situ where possible (e.g., from tosylhydrazones via Bamford-Stevens conditions).

Summary of Optimized Conditions

Reaction StageCommon FailureOptimized Condition / Fix
Ring Formation Regioisomer MixUse TFE or HFIP as solvent; avoid simple EtOH.
Ring Formation PolymerizationInverse Addition : Add Diketone to Hydrazine.
Functionalization Wrong N-Alkyl IsomerNaH/THF (Steric control) vs Cs2CO3 (Chelation control).
Work-up Product trapped in waterPyrazoles are amphoteric. Adjust pH to 7.0 exactly to maximize extraction efficiency.

References

  • Fustero, S., et al. (2011).[2][3][4][5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[4][6] Chemical Reviews, 111(11), 6984–7034.[2][3][4][6]

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Troubleshooting Guides.

  • Gosselin, F., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4619.

Sources

Troubleshooting

Overcoming challenges in the scale-up of heterocyclic compound synthesis

Technical Support Center: Heterocyclic Chemistry Scale-Up Current Status: Online | Average Response Time: < 2 Minutes Welcome to the Scale-Up Support Hub Operator: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Chemistry Scale-Up Current Status: Online | Average Response Time: < 2 Minutes

Welcome to the Scale-Up Support Hub

Operator: Dr. Aris V. (Senior Application Scientist) Subject: Overcoming Process Chemistry Challenges in Heterocycle Synthesis

Welcome. If you are reading this, you are likely transitioning from milligram-scale discovery to gram- or kilogram-scale process development. Heterocycles are the backbone of 60% of small-molecule drugs, yet their scale-up introduces non-linear hazards—specifically thermal instability, metal residue, and difficult phase separations.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols and engineering controls.

Ticket #402: Thermal Runaway during Fischer Indole Synthesis

User Report: "I scaled up my hydrazine/ketone condensation (50g scale), and the internal temperature spiked 40°C above the setpoint. The reaction turned into a black tar."

Diagnosis: You likely encountered Hydrazine Accumulation . In small-scale batch reactions, you can add all reagents at once because the surface-area-to-volume ratio allows rapid heat dissipation. At scale, the exothermic condensation of hydrazines is often delayed (induction period). If you add all reagents before the reaction initiates, the accumulated energy releases simultaneously—a classic "thermal runaway."

Resolution Protocol: The Semi-Batch "Feed-and-Bleed" Approach To fix this, we must switch from a "dump and stir" method to a dosing-controlled process.

  • Determine Onset Temperature: Use Differential Scanning Calorimetry (DSC) to find the temperature where the exotherm begins (

    
    ).
    
  • Establish a Heel: Charge the reactor with the solvent and the acid catalyst (e.g.,

    
     or PPA) and heat to 
    
    
    
    .
  • Controlled Addition: Add the hydrazine/ketone mixture slowly via a dosing pump.

    • Critical Check: Stop the feed after 5% addition. Wait for the exotherm to observe a temperature rise (indicating consumption).[1] Only resume feeding once the "kick" is observed.

  • Quenching Excess Hydrazine: Never distill hydrazine to dryness. Quench residual hydrazine in the crude mixture using a stoichiometric excess of oxidants (like dilute

    
     or hypochlorite) under strict cooling, or use azeotropic removal with xylene if the product is stable.
    

Visualization: Thermal Safety Decision Tree

ExothermControl Start Start Scale-Up Assessment DSC Run DSC/ARC Analysis Start->DSC Exotherm Is u0394H > 100 J/g? DSC->Exotherm Batch Batch Mode OK (Active Cooling) Exotherm->Batch No SemiBatch Switch to Semi-Batch (Dosing Pump) Exotherm->SemiBatch Yes Accumulation Check Accumulation: Stop feed, monitor T rise SemiBatch->Accumulation

Figure 1: Decision logic for mitigating thermal runaway risks in exothermic heterocycle synthesis.

Ticket #899: The "Goo" Layer (Emulsions in Basic Heterocycles)

User Report: "Work-up of my 2-aminopyridine derivative resulted in a three-phase emulsion (rag layer). Brine didn't help. I can't separate my product."

Diagnosis: Basic heterocycles (pyridines, imidazoles) often act as surfactants when protonated or complexed with metals. The "goo" is likely a stabilized emulsion caused by the amphiphilic nature of the heterocycle or the presence of fine particulates (like metal salts).

Resolution Protocol: The pH Swing & Celite Filtration Standard brine washes often fail here because the heterocycle is partially protonated at neutral pH, increasing water solubility and surfactant behavior.

Step-by-Step Recovery:

  • The pH Swing:

    • Adjust the aqueous layer pH to be 2 units away from the heterocycle's pKa.

    • For basic pyridines: Adjust pH to >10 (using NaOH) to ensure the molecule is fully neutral and lipophilic.

    • For acidic azoles: Adjust pH to <3 to force them into the organic phase (if N-H is protected) or precipitate them.

  • The Celite Reset:

    • If the "rag layer" persists, it is likely particulate-stabilized.

    • Vacuum filter the entire biphasic mixture through a pad of Celite 545 .

    • Rinse the pad with your extraction solvent (avoid DCM if possible; use Ethyl Acetate/IPA 9:1 for better polarity match).

  • Solvent Swap:

    • Dichloromethane (DCM) is notorious for emulsions due to similar density to brine. Switch to Isopropyl Acetate (IPAc) or 2-MeTHF . These have lower density than water and break emulsions faster.

Ticket #105: High-Energy Reagents (Tetrazoles & Azides)

User Report: "I need to synthesize a tetrazole using sodium azide (


). My safety officer shut down the 100g batch request due to explosion risk of 

in the headspace."

Diagnosis: Your safety officer is correct. Hydrazoic acid (


) is volatile and explosive. In a batch reactor, the headspace can reach detonable concentrations.

Resolution Protocol: Continuous Flow Chemistry Shift this reaction to a microreactor setup. This minimizes the "active inventory" (the amount of explosive material present at any millisecond) to negligible levels.

Protocol: In-Situ Azide Generation in Flow

  • Setup: Use a coil reactor (PFA tubing) with a Back Pressure Regulator (BPR) set to 100 psi.

  • Feeds:

    • Stream A: Nitrile substrate + Zinc Bromide (catalyst) in DMF.

    • Stream B: Sodium Azide (

      
      ) in water.
      
  • Process:

    • Mix streams in a T-mixer.

    • Heat coil to 130°C (safely achievable in flow due to BPR preventing boiling).

    • Quench In-Line: The reactor output flows directly into a quench vessel containing Sodium Nitrite (

      
      ) and acid, which instantly decomposes unreacted azide into benign 
      
      
      
      gas.

FlowTetrazole FeedA Nitrile + ZnBr2 Mixer T-Mixer FeedA->Mixer FeedB NaN3 (aq) FeedB->Mixer Reactor Heated Coil (130°C) Residence Time: 10 min Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Quench Vessel (NaNO2/Acid) BPR->Quench Product + N2

Figure 2: Continuous flow setup for safe tetrazole synthesis, eliminating headspace hazards.

FAQ: Residual Palladium Removal

Q: My Suzuki coupling product has 800 ppm Pd. How do I get it to <10 ppm for Pharma specs?

A: Crystallization alone rarely works because Pd complexes often co-crystallize with heterocycles. You need Chemical Scavenging .

Comparison of Scavenging Methods:

MethodBest ForProtocol Summary
Silica-Thiol (Si-SH) Non-polar productsAdd 10 wt% vs. product. Stir 4h @ 50°C. Filter.
Trimercaptotriazine (TMT) API intermediatesDissolve crude.[2] Add 3 eq. TMT (Na salt). Pd precipitates as complex. Filter.
Activated Carbon General cleanupCheap but non-selective (yield loss). Requires high temperature filtration.

The TMT Protocol (Gold Standard):

  • Dissolve crude mixture in THF/Water.

  • Add Tris(hydroxymethyl)phosphine (THP) or TMT (0.1–0.5 equiv relative to Pd).

  • Stir at 50°C for 2 hours. The solution will likely change color (e.g., dark to orange/clear).

  • Filter through a 0.45 µm membrane or Celite.

  • Test filtrate via ICP-MS.

References

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie Int. Ed. (2011). Describes the elimination of HN3 hazards using microreactors.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (2023). Comprehensive review of scavengers like TMT and Silica-Thiol.

  • Scale-up of Chemical Reactions. University of Illinois Research Safety. General guidelines on thermal management and "rule of three" for scaling.

  • Workup Troubleshooting: Managing Emulsions. University of Rochester. Practical techniques for breaking emulsions in organic synthesis.

  • Removal of Pyridine from Aqueous Streams. Desalination and Water Treatment (2015). Discusses mass transfer and extraction challenges with pyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Small Molecule Probes: Ensuring On-Target Efficacy and Confidence in Your Data

This guide provides a comprehensive framework for validating the biological activity of small molecule probes, designed for researchers, scientists, and drug development professionals. We will move beyond a simple checkl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological activity of small molecule probes, designed for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of experiments, delving into the rationale behind each validation step and emphasizing the creation of a self-validating experimental ecosystem. Our goal is to equip you with the knowledge and practical insights to confidently assess the potency, selectivity, and on-target activity of your small molecule probes, ensuring the integrity and reproducibility of your research.

The Imperative of Validation: Beyond the Primary Screen

A common pitfall in the use of small molecule probes is the over-reliance on initial screening data. A potent hit in a primary biochemical assay is an encouraging start, but it is far from a guarantee of a useful probe. The complex environment of a living cell presents numerous challenges that can confound the activity of a small molecule, including poor cell permeability, rapid metabolism, and off-target interactions.[5] Therefore, a multi-pronged validation strategy is not just recommended; it is essential.

The core tenets of small molecule probe validation, as championed by organizations like the Structural Genomics Consortium (SGC), revolve around three key pillars:

  • Potency: The concentration at which the probe elicits its desired biological effect.

  • Selectivity: The degree to which the probe interacts with its intended target over other proteins.

  • Target Engagement: Direct evidence that the probe binds to its target in a cellular context.[2][4]

This guide will walk you through a systematic approach to evaluating each of these pillars, employing a series of orthogonal assays to build a robust and compelling case for the utility of your small molecule probe.

The Validation Workflow: A Step-by-Step Guide

The journey from a promising "hit" to a validated chemical probe is a systematic process of evidence gathering. The following workflow outlines a logical progression of experiments designed to build confidence in your small molecule at each stage.

ValidationWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Selectivity & Off-Target Profiling a Primary Biochemical Assay (e.g., Enzyme Inhibition) b Orthogonal Biochemical Assay (e.g., Binding Assay) a->b Confirms direct interaction c Cell-Based Functional Assay (e.g., Reporter Gene, Phenotypic) b->c Transition to cellular context d Cellular Target Engagement (e.g., CETSA, NanoBRET) c->d Links cellular effect to target binding e Selectivity Profiling (e.g., Kinome Scan) d->e Assess broader interactions f Use of Inactive Control Analog g Chemoproteomics

Caption: A generalized workflow for small molecule probe validation.

Phase 1: Foundational In Vitro Characterization

The initial validation phase focuses on confirming the direct interaction between the small molecule and its purified target protein.

Primary Biochemical Assay: The Starting Point

This is typically the assay that identified the initial hit. It is crucial to generate a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.

Example Protocol: Kinase Inhibition Assay (Generic)

  • Reagents: Purified kinase, substrate peptide, ATP, kinase buffer, and small molecule inhibitor.

  • Procedure:

    • Prepare serial dilutions of the small molecule inhibitor.

    • In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at the optimal temperature.

    • Stop the reaction and quantify the product formation (e.g., using a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Orthogonal Biochemical Assays: Confirming the Interaction

An orthogonal assay measures the same biological activity using a different technology or principle.[6] This is a critical step to rule out artifacts from the primary assay format.[6] For example, if the primary assay was an enzyme activity assay, an orthogonal assay could be a direct binding assay.

Common Orthogonal Biochemical Assays:

Assay TypePrincipleTypical Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (KD)

The use of these biophysical techniques provides direct evidence of binding and can yield valuable thermodynamic and kinetic information about the interaction.[7]

Phase 2: Cellular Activity and Target Engagement

Once the in vitro activity is confirmed, the next crucial step is to determine if the small molecule can enter cells and interact with its intended target in the complex cellular environment.[8]

Cell-Based Functional Assays: Linking Target to Phenotype

These assays measure a cellular response that is dependent on the activity of the target protein. The choice of assay will depend on the specific target and its known biological function.

Examples of Cell-Based Functional Assays:

  • Reporter Gene Assays: For targets that regulate transcription, a reporter gene (e.g., luciferase, GFP) can be placed under the control of a responsive promoter.

  • Second Messenger Assays: For G-protein coupled receptors (GPCRs), changes in intracellular calcium or cAMP levels can be measured.

  • Cell Viability/Proliferation Assays: If the target is involved in cell growth or survival, its inhibition should lead to a measurable change in cell number or metabolic activity.

It is essential to perform a dose-response experiment in the cell-based assay to determine the cellular EC50. Ideally, the cellular EC50 should be within a reasonable range of the biochemical IC50, although differences are expected due to factors like cell permeability and efflux. A strong correlation between biochemical potency and cellular activity across a series of analog compounds provides compelling evidence for on-target activity.[4]

Cellular Target Engagement Assays: Proving the "Hit"

Demonstrating that a small molecule engages its target in living cells is a cornerstone of probe validation.[8] These assays provide direct evidence that the compound is binding to the intended protein within its native environment.

Leading Cellular Target Engagement Technologies:

AssayPrincipleKey Advantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[9][10]Label-free, can be performed in cells and tissues.[10]
NanoBRET™/BRET Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. The small molecule competes with the tracer, disrupting BRET.Live-cell assay, provides quantitative binding data.
In-Cell Western™/Immunofluorescence Measures changes in a downstream biomarker of target activity (e.g., phosphorylation state) upon treatment with the small molecule.Can be high-throughput, measures a functional consequence of target engagement.

Example Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with the small molecule probe or vehicle control.

  • Heat Shock: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Quantify the amount of soluble target protein in each sample using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[9]

Phase 3: Defining Selectivity and Mitigating Off-Target Effects

Selectivity Profiling: Mapping the Interaction Landscape

It is crucial to assess the activity of the probe against a panel of related proteins, especially those within the same protein family.[4] For example, a kinase inhibitor should be screened against a large panel of kinases (a "kinome scan").

Sources for Selectivity Profiling:

  • Commercial Services: Many contract research organizations (CROs) offer broad selectivity profiling panels for various target classes.

  • In-house Panels: If your lab focuses on a specific protein family, you may have access to a panel of purified proteins for in-house screening.

The goal is to demonstrate a significant selectivity window (e.g., >30-fold) between the on-target and off-target activities.[3][4]

The Indispensable Role of the Inactive Control

A crucial, yet often overlooked, component of a robust validation strategy is the use of a structurally related but biologically inactive analog of the probe.[5][14] This control compound should ideally differ from the active probe by a single functional group that is critical for target binding but is unlikely to significantly alter the molecule's physical properties.

By demonstrating that the inactive control does not produce the same cellular phenotype as the active probe, you can significantly strengthen the argument that the observed effect is due to on-target activity.

Chemoproteomics: An Unbiased View of Off-Target Interactions

For a deep and unbiased assessment of a probe's selectivity, chemoproteomic approaches can be employed.[12] These methods use chemical probes, often modified with a reactive group or an affinity tag, to capture and identify binding partners from a complex cell lysate.

Common Chemoproteomic Techniques:

  • Activity-Based Protein Profiling (ABPP): Uses reactive probes to covalently label the active sites of enzymes.

  • Thermal Proteome Profiling (TPP): A proteome-wide extension of CETSA that identifies proteins that are thermally stabilized by the compound.

These powerful techniques can reveal unexpected off-target interactions and provide a comprehensive view of the probe's selectivity profile in a cellular context.[15]

Interpreting the Data: Building a Coherent Narrative

The ultimate goal of this validation workflow is to build a consistent and compelling story about your small molecule probe. The data from each experiment should reinforce the others, creating a self-validating system.

Key Questions to Address:

  • Is there a strong correlation between the biochemical potency and the cellular activity of the probe?

  • Do direct target engagement assays confirm that the probe binds to its intended target in cells at concentrations consistent with its functional activity?

  • Does the probe exhibit a clean selectivity profile with a significant window between on-target and off-target activities?

  • Does a structurally related inactive control fail to elicit the same cellular phenotype as the active probe?

A positive answer to these questions provides a high degree of confidence in the utility of your small molecule as a specific and reliable tool for biological discovery.

Conclusion: A Commitment to Rigor

The validation of a small molecule probe is a critical investment of time and resources that pays significant dividends in the form of robust, reproducible, and interpretable data. By moving beyond a single assay and embracing a multi-faceted validation strategy that incorporates orthogonal assays, cellular target engagement, and comprehensive selectivity profiling, researchers can ensure that their chemical probes are truly fit for purpose. This commitment to rigor not only enhances the quality of individual research projects but also contributes to the overall integrity and progress of the scientific enterprise.

References

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. [Link]

  • Chemical Tools. (n.d.). Structural Genomics Consortium. [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Critical Needs in Cellular Target Engagement. (n.d.). DiscoverX. [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]

  • Tautz, L., et al. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in Molecular Biology. [Link]

  • Tautz, L., et al. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). PubMed. [Link]

  • Workman, P., et al. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]

  • Bajorath, J., et al. (2018, September 23). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Drug Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Chemistry. [Link]

  • Barsyte-Lovejoy, D., et al. (2022, June 21). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • How to use chemical probes. (n.d.). Chemical Probes Portal. [Link]

  • Barsyte-Lovejoy, D., et al. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Workman, P., et al. (2023, October 1). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]

  • Antolin, A. A., et al. (2026, February 24). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. ResearchGate. [Link]

  • Szewczyk, M. M., et al. (2023, June 3). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. [Link]

  • Chemical Probes. (2025, November 17). Structural Genomics Consortium. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Pharmaceutical Technology. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (n.d.). IQVIA. [Link]

  • Small Molecule Hit Identification and Validation. (2025, December 9). Broad Institute. [Link]

Sources

Comparative

Comparative analysis of pyrazole synthesis routes

Strategic Selection for Medicinal Chemistry: Knorr Condensation vs. [3+2] Cycloaddition vs.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection for Medicinal Chemistry: Knorr Condensation vs. [3+2] Cycloaddition vs. Multicomponent Protocols

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the construction of the pyrazole ring presents a persistent challenge: Regiocontrol .[1]

While the classical Knorr synthesis remains the industrial workhorse due to its scalability, it frequently suffers from poor regioselectivity when employing substituted hydrazines, necessitating tedious chromatographic separations. This guide objectively compares the classical route against modern alternatives—specifically Transition-Metal Catalyzed [3+2] Cycloaddition and One-Pot Multicomponent Reactions (MCR)—to provide a data-driven decision framework for your next synthesis campaign.

Part 1: The Core Challenge – Regioselectivity

The fundamental difficulty in pyrazole synthesis arises when reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dielectrophile. The hydrazine contains two nucleophilic nitrogens with similar reactivity profiles.
  • N1 (Substituted): More electron-rich (inductive effect) but sterically hindered.

  • N2 (Unsubstituted): Less hindered but slightly less nucleophilic.

In the classical Knorr reaction, these two nitrogens compete for the two electrophilic carbonyls, leading to a mixture of regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles).

Mechanism & Divergence Visualization

Knorr_Regioselectivity Start Unsymmetrical 1,3-Diketone Intermediate Tetrahedral Intermediates Start->Intermediate Acid Cat. Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate PathA Path A: N2 attacks C1 Intermediate->PathA PathB Path B: N1 attacks C1 Intermediate->PathB ProductA Isomer A (1,5-Diaryl) PathA->ProductA Cyclization - H2O ProductB Isomer B (1,3-Diaryl) PathB->ProductB Cyclization - H2O

Figure 1: Mechanistic divergence in Knorr Synthesis. Steric bulk and electronic density dictate the ratio of Path A to Path B.

Part 2: Route Analysis & Protocols

Route A: Classical Knorr Condensation (The Baseline)

Best for: Large-scale production where isomers can be crystallized, or symmetric substrates.

The synthesis of Celecoxib is the textbook example. It involves the condensation of 4-sulfonamidophenylhydrazine with a fluorinated 1,3-diketone.[2][3]

  • Pros: High atom economy, inexpensive reagents, scalable.

  • Cons: Often requires harsh conditions (refluxing acid/ethanol); poor regioselectivity without careful optimization.

Experimental Protocol (Celecoxib Analog)
  • Reagents: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv), 4-sulfonamidophenylhydrazine HCl (1.1 equiv), Ethanol (0.5 M).

  • Procedure: Charge flask with diketone and ethanol. Add hydrazine salt. Heat to reflux (78°C) for 4–6 hours. Monitor by TLC.[4]

  • Workup: Cool to room temperature. The major isomer often precipitates. Filter and wash with cold 50% EtOH. Recrystallize from 2-propanol to remove the minor isomer.

  • Typical Yield: 70–85% (after purification).

  • Regiomeric Ratio (rr): Typically 80:20 to 95:5 depending on solvent polarity (e.g., using Trifluoroethanol can improve selectivity).

Route B: Regioselective [3+2] Cycloaddition (The Precision Route)

Best for: Complex scaffolds requiring >98:2 regioselectivity; late-stage functionalization.

This route utilizes the "Click Chemistry" philosophy. Modern variations avoid explosive diazo isolation by generating them in situ or using copper-catalyzed oxidative coupling of hydrazines with alkynes.

  • Pros: Exceptional regiocontrol (often single isomer), mild conditions.

  • Cons: Higher cost (catalysts), safety handling of diazo intermediates (if used directly).

Experimental Protocol (Cu-Catalyzed Oxidative Cycloaddition)
  • Reagents: Alkyne (1.0 equiv), Aryl Hydrazine (1.2 equiv), CuI (10 mol%), 1,10-Phenanthroline (10 mol%),

    
     (2.0 equiv), DMSO.
    
  • Procedure: Combine alkyne, hydrazine, base, and catalyst in a reaction vial under air (oxidant). Stir at 80°C for 8 hours.

  • Mechanism: Copper coordinates the alkyne, directing the hydrazine attack to the terminal carbon exclusively.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash column chromatography.

  • Typical Yield: 85–92%.

  • Regiomeric Ratio (rr): >99:1 (Exclusive formation of 1,4-disubstituted or 1,3,5-trisubstituted depending on ligands).

Route C: One-Pot Multicomponent Reaction (The Green Route)

Best for: Library generation, high-throughput screening (HTS), and green chemistry compliance.

This method generates the electrophile in situ (e.g., reacting an aldehyde with an active methylene compound to form an enaminone), which is then trapped by hydrazine.

  • Pros: Step economy (1 step vs 2), solvent-free options, energy efficient.

  • Cons: Substrate scope limited by the reactivity of the active methylene component.

Part 3: Comparative Performance Analysis

The following data aggregates performance metrics from recent literature (2023–2025) comparing the synthesis of a standard 1,3,5-triphenylpyrazole model system.

MetricKnorr Condensation Cu-Cat [3+2] Cycloaddition One-Pot MCR (Green)
Regioselectivity (rr) 85:15 (Mixture)>99:1 (Single Isomer) 90:10
Isolated Yield 78%91% 82%
Reaction Time 4–6 Hours8–12 Hours1–3 Hours
Atom Economy HighModerate (Ligands/Oxidants)Excellent
E-Factor (Waste) High (Recrystallization solvents)Moderate (Chromatography)Low
Scalability High (kg scale) Medium (Safety/Cost)High
Critical Insight: The "Solvent Effect" in Knorr

Recent studies indicate that switching from Ethanol to 2,2,2-Trifluoroethanol (TFE) in Knorr synthesis can boost regioselectivity from ~80:20 to ~95:5 due to hydrogen bond donor capabilities stabilizing specific transition states [1].

Part 4: Decision Matrix & Workflow

Use this logic flow to select the optimal route for your specific drug candidate.

Decision_Matrix Start Start: Pyrazole Target Q1 Is the target symmetric? Start->Q1 Q2 Is strict regiocontrol (N1 vs N2) critical for bioactivity? Q1->Q2 No RouteA Route A: Classical Knorr (Ethanol Reflux) Q1->RouteA Yes Q3 Is the scale >100g? Q2->Q3 No RouteB Route B: Cu-Catalyzed [3+2] (Click Chemistry) Q2->RouteB Yes (High Priority) Q3->RouteA Yes (Cost driven) RouteC Route C: One-Pot MCR (Green/HTS) Q3->RouteC No (Library/Speed)

Figure 2: Strategic decision tree for selecting pyrazole synthesis methodology.

References

  • Kucukguzel, S. G., et al. (2013).[5] Synthesis and Characterization of Celecoxib Derivatives. Molecules. Retrieved from [Link][6]

  • Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, N., et al. (2024).[8] A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Retrieved from [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of pyrazole analogs

Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs: A Comparative Guide to Kinase Inhibitor Scaffolds As a Senior Application Scientist navigating the hit-to-lead optimization phase, selecting the right he...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs: A Comparative Guide to Kinase Inhibitor Scaffolds

As a Senior Application Scientist navigating the hit-to-lead optimization phase, selecting the right heterocyclic core is arguably the most consequential decision in a medicinal chemistry campaign. The pyrazole ring—a five-membered, 1,2-diazole aromatic heterocycle—has cemented its status as a "privileged scaffold" in modern drug discovery[1]. From blockbuster anti-inflammatories like celecoxib to oncological kinase inhibitors like ruxolitinib and crizotinib, pyrazole derivatives consistently demonstrate superior pharmacological profiles[1].

But how does the pyrazole core objectively compare against alternative bioisosteres like imidazoles or pyrrolopyrimidines? This guide provides an in-depth structure-activity relationship (SAR) comparison, mechanistic insights into hinge-region binding, and the self-validating experimental protocols required to evaluate these analogs effectively.

Mechanistic Rationale: The Superiority of the Pyrazole Core

The success of pyrazole in kinase inhibition stems from its unique electronic and conformational properties, which directly dictate the causality of its high binding affinities:

  • Annular Tautomerism & Hinge Binding: Unsubstituted pyrazoles undergo rapid annular tautomerism in solution. This dynamic adaptation allows the scaffold to act simultaneously as a hydrogen bond donor (via -NH) and acceptor (via =N)[1]. In the ATP-binding pocket of kinases like JAK2, the pyrazole core forms critical bidentate hydrogen bonds with hinge region residues (e.g., Glu930 and Leu932), which are essential for achieving low-nanomolar potency[2].

  • Bioisosteric Versatility: Pyrazoles frequently serve as bioisosteric replacements for amides, imidazoles, or triazoles. Replacing an imidazole with a pyrazole often improves metabolic stability by reducing susceptibility to cytochrome P450 (CYP)-mediated oxidation, while preserving key pharmacophoric interactions[1][3].

  • Vectorial Trajectory: The 1,3,5-substitution pattern of pyrazoles provides distinct spatial vectors that allow medicinal chemists to probe solvent-exposed regions and hydrophobic selectivity pockets (e.g., the DFG-out pocket) without disrupting the core aromatic framework[1].

Comparative SAR Analysis: Pyrazole vs. Alternative Scaffolds

To objectively evaluate the pyrazole scaffold, we must compare it against its closest structural relatives in the context of kinase inhibition (e.g., JAK and TGF-βR1 targets).

Table 1: Quantitative SAR Comparison of Heterocyclic Scaffolds in Kinase Inhibition

Scaffold CoreRepresentative TargetHinge-Binding MechanismAverage IC50 Range (Lead Analogs)Metabolic Stability (Microsomal T1/2)Key Structural Advantage / Disadvantage
1H-Pyrazole JAK1/2, Aurora ADual H-bond donor/acceptor (e.g., Glu930/Leu932)1 - 10 nMHigh (>120 min)High tautomeric adaptability; excellent lipophilic efficiency (LipE).
Imidazole TGF-βR1, p38αSingle H-bond donor/acceptor10 - 50 nMModerate (~60 min)Strong metal coordination; prone to CYP-mediated N-oxidation.
Pyrrolopyrimidine JAK1/2 (Ruxolitinib)Bidentate H-bonds (mimics adenine core)< 5 nMHigh (>120 min)Highly rigid and potent; however, restricted substitution vectors compared to pyrazoles.
Triazole ALK, MetWeak H-bond acceptor50 - 200 nMVery High (>150 min)Metabolically highly stable, but often suffers from lower binding affinity due to altered electron density.

Data synthesized from comparative SAR studies on JAK and TGF-βR1 inhibitors[2][3].

Experimental Methodologies: Self-Validating SAR Workflows

To generate reliable SAR data, the experimental pipeline must be robust, orthogonal, and self-validating. Relying on a single assay format often leads to false positives due to compound aggregation or fluorescence interference. Below are the definitive protocols for evaluating pyrazole analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference commonly caused by highly conjugated pyrazole and imidazole libraries. Self-Validating System: Includes a known reference inhibitor (e.g., Ruxolitinib) to normalize plate-to-plate variation, and a "no-enzyme" control to establish the background signal. A Z'-factor > 0.7 must be achieved for the data to be considered valid.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., JAK2) and the biotinylated peptide substrate to their pre-determined Km concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrazole analogs in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme Reaction: Add 5 µL of the kinase/peptide mixture to the assay plate. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at Km) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Protocol 2: Orthogonal Cellular Target Engagement (NanoBRET)

Causality: Biochemical potency (IC50) does not guarantee cellular efficacy due to cell permeability and intracellular ATP competition (typically 1-5 mM in cells vs. 10 µM in biochemical assays). NanoBRET provides a live-cell, quantitative measurement of target engagement. Self-Validating System: A rightward shift in the IC50 compared to the biochemical assay is expected. If the shift is >100-fold, the pyrazole analog likely suffers from poor permeability or a high efflux ratio, triggering a return to the synthesis phase to optimize lipophilicity.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Plating: Seed cells in a 384-well white plate at 10,000 cells/well. Incubate overnight.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer (at its Kd concentration) and the serially diluted pyrazole analogs.

  • Equilibration: Incubate for 2 hours to allow the analogs to compete with the tracer for the intracellular kinase active site.

  • Detection: Add the NanoBRET substrate (furimazine) and immediately measure donor (460 nm) and acceptor (618 nm) luminescence.

Workflow Visualization

The following diagram illustrates the logical flow of a pyrazole SAR optimization campaign, highlighting the iterative feedback loop between synthesis and biological evaluation.

SAR_Workflow Start Scaffold Selection (Pyrazole vs. Imidazole) Synthesis Library Synthesis (N- & C- substitutions) Start->Synthesis Rational Design InVitro TR-FRET Kinase Assay (Primary Screen) Synthesis->InVitro SAR Profiling InVitro->Synthesis Iterative Optimization Cellular Cellular Target Engagement (NanoBRET) InVitro->Cellular IC50 < 50 nM ADME Metabolic Stability (Microsomal Assays) Cellular->ADME High Permeability Lead Optimized Lead Candidate ADME->Lead T1/2 > 2h

Iterative SAR optimization workflow for pyrazole-based kinase inhibitors.

Conclusion

The pyrazole scaffold remains an unparalleled workhorse in medicinal chemistry. As demonstrated by comparative SAR data, its ability to undergo annular tautomerism provides superior hinge-binding adaptability compared to imidazoles, while offering more versatile substitution vectors than rigid pyrrolopyrimidines. By employing self-validating, orthogonal assay systems—such as TR-FRET combined with live-cell NanoBRET—researchers can systematically decode the structure-activity relationships of pyrazole analogs and accelerate the discovery of next-generation targeted therapeutics.

References

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Comparative

In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Technical Guide

Introduction: The Cost of False Positives In the high-stakes environment of kinase drug discovery, the cost of a false positive is not merely a wasted reagent—it is the misallocation of months of medicinal chemistry reso...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cost of False Positives

In the high-stakes environment of kinase drug discovery, the cost of a false positive is not merely a wasted reagent—it is the misallocation of months of medicinal chemistry resources. As we move beyond simple potency (


) toward characterizing residence time and thermodynamic signatures, the validation of in vitro assays becomes the primary filter for program success.

This guide moves beyond standard kit instructions to provide a rigorous, self-validating framework for characterizing novel kinase inhibitors. We will compare the dominant assay technologies and detail a "self-validating" protocol architecture that ensures data integrity.

Technology Comparison: Choosing the Right Sensor

While the "Gold Standard" remains radiometric filter binding due to its direct measurement of phosphate transfer, modern high-throughput screening (HTS) demands non-radioactive alternatives.[1] However, each alternative introduces specific artifacts.

Comparative Analysis of Kinase Assay Platforms
FeatureRadiometric (

)
ADP-Glo™ (Luminescence) TR-FRET / HTRF Binding (SPR/MST)
Primary Readout

incorporation into substrate
ADP production (coupled enzyme)Phosphorylated product detectionPhysical binding (

)
Sensitivity Ultra-High (fM range)High (Low nM range)Moderate to HighVariable
Interference Minimal (Compound color/fluor irrelevant)Luciferase inhibitors, ATP analogsQuenchers, autofluorescenceAggregation, solubility
Throughput Low to MediumUltra-HighUltra-HighLow to Medium
Mechanism DirectIndirect (Coupled)Indirect (Antibody-dependent)Direct (Biophysical)
Key Limitation Radioactive waste, regulationFalse positives from luciferase inhibitionSpecific antibody required for every substrateDoes not measure activity
Strategic Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate assay based on your specific validation stage.

AssaySelection Start Start: Kinase Validation Needs Throughput Is this High-Throughput Screening? Start->Throughput Substrate Is a specific phospho-antibody available? Throughput->Substrate Yes (Screening >10k cmpds) Mechanism Do you need kinetic rates (k_on/k_off)? Throughput->Mechanism No (Detailed Characterization) HTRF Select TR-FRET/HTRF (Low interference, high speed) Substrate->HTRF Yes ADPGlo Select ADP-Glo (Universal, no antibody needed) Substrate->ADPGlo No Radio Select Radiometric (33P) (Gold Standard, difficult substrates) Mechanism->Radio No (Activity only) SPR Select SPR/MST (Binding kinetics, not activity) Mechanism->SPR Yes

Figure 1: Decision matrix for kinase assay selection based on throughput, reagent availability, and mechanistic requirements.

Scientific Integrity: The Self-Validating Protocol

A "self-validating" system contains internal controls that confirm the assay's validity within every run, independent of historical data.

Core Protocol: Determination of ATP

Why this matters: You cannot accurately determine inhibitor potency (


) without first defining the ATP 

. According to the Cheng-Prusoff equation, running an assay at

artificially inflates the

of ATP-competitive inhibitors, masking their true potency [1].
Experimental Workflow
  • Enzyme Titration (Linearity Check):

    • Objective: Find the enzyme concentration (

      
      ) where product formation is linear with time and enzyme amount.
      
    • Protocol: Titrate kinase (0.1 nM to 100 nM) with fixed saturating ATP and substrate. Measure signal at 3 time points (e.g., 30, 60, 90 min).

    • Acceptance Criteria: Select

      
       that converts <10% of substrate (initial velocity conditions) to avoid product inhibition.
      
  • ATP

    
     Determination: 
    
    • Setup: Using the optimal

      
       determined above, titrate ATP (0.5 µM to 1000 µM) in a 12-point dose-response.
      
    • Substrate: Keep peptide substrate at saturation (

      
       for peptide).
      
    • Data Fit: Fit to the Michaelis-Menten equation.

    • Crucial Step: For subsequent inhibitor screening, set experimental

      
      . This ensures the assay is equally sensitive to ATP-competitive and non-competitive inhibitors [2].
      
  • Inhibitor Screening (

    
    ) with Internal Controls: 
    
    • Negative Control (Min Signal): Enzyme + Substrate + ATP + EDTA (or high conc. reference inhibitor). Defines the noise floor.

    • Positive Control (Max Signal): Enzyme + Substrate + ATP + DMSO (vehicle). Defines the dynamic range.

    • Reference Standard: Include a known inhibitor (e.g., Staurosporine) on every plate. If the

      
       of the reference shifts >3-fold from historical mean, the plate is invalid.
      
Visualizing the Validation Workflow

ValidationWorkflow Step1 1. Enzyme Titration (Define Linear Range) Step2 2. ATP Km Determination (Michaelis-Menten Fit) Step1->Step2 Step3 3. Z'-Factor Validation (3 plates, high/low controls) Step2->Step3 Decision Z' > 0.5? Step3->Decision Step4 4. IC50 Screening (at [ATP] = Km) Decision->Step4 Yes Optimize Optimize Buffer/ Reagents Decision->Optimize No Optimize->Step1 Restart

Figure 2: The stepwise validation pipeline ensuring assay robustness before compound screening begins.

Advanced Validation: Beyond Potency

Modern drug discovery requires more than just affinity; it requires an understanding of Residence Time and Selectivity .

Drug-Target Residence Time ( )

Recent studies indicate that the duration of target engagement (residence time) often correlates better with in vivo efficacy than thermodynamic affinity (


 or 

) [3].[2]
  • Method: Jump-dilution enzymatic assays or Surface Plasmon Resonance (SPR).

  • Why: A compound with a slow off-rate (

    
    ) maintains inhibition even after the free drug is cleared from the system, creating a "kinetic lag" that improves therapeutic index.
    
Selectivity Profiling[3]
  • The Trap: Many "selective" inhibitors show off-target effects when tested at physiological ATP concentrations (mM levels).

  • Recommendation: Validate hits against a broad panel (e.g., KinomeScan or broad radiometric panels) early. Use the Selectivity Score (S-score) to quantify promiscuity [4].

Troubleshooting & Optimization (Expert Insights)

Even with robust design, assays fail. Here are common failure modes and solutions:

IssueProbable CauseExpert Solution
Low Z'-Factor (< 0.5) High variability in pipetting or signal drift.Use non-binding surface (NBS) plates to prevent enzyme adsorption. Add 0.01% Triton X-100 or Brij-35 to buffer.
Bell-Shaped Curves Compound aggregation or solubility issues.Inspect curves for steep Hill slopes (>1.5). Add detergent; filter compounds; check solubility limits.
False Positives (ADP-Glo) Luciferase inhibition.[1]Run a "counter-screen" where the compound is added after the kinase reaction but before the detection reagent. If signal drops, it's a luciferase inhibitor.
Drifting

Enzyme instability.Keep kinase on ice until use. Validate "time-dependent inhibition" by pre-incubating enzyme + inhibitor for 30 mins before adding ATP.

References

  • NCBI Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. (Available at NCBI Bookshelf).[3] Link

  • Ma, H., et al. (2008). Comparison of ADP-Glo and Radiometric Assays. Assay Drug Dev Technol.[4] Link

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor).[5] J Biomol Screen.[5][6] Link

Sources

Validation

Comparative Efficacy Guide: Pyrazole Derivatives vs. Standard-of-Care Agents

Executive Summary: The Pyrazole Scaffold Advantage The pyrazole ring (1,2-diazole) has established itself as a "privileged structure" in medicinal chemistry. Unlike linear alkyl chains or simple phenyl rings, the pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold Advantage

The pyrazole ring (1,2-diazole) has established itself as a "privileged structure" in medicinal chemistry. Unlike linear alkyl chains or simple phenyl rings, the pyrazole moiety offers a unique combination of thermodynamic stability and pharmacophoric versatility .

Its efficacy against known drugs stems from three specific molecular interactions:

  • Hydrogen Bond Donor/Acceptor Motifs: The unsubstituted nitrogen (

    
    ) acts as a donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor, allowing precise orientation within enzyme active sites (e.g., the ATP-binding pocket of kinases).
  • Rigid Linker Capability: Pyrazoles serve as bioisosteres for phenyl or amide groups, reducing rotatable bonds and entropic penalties upon binding.

  • 
    -
    
    
    
    Stacking:
    The aromatic system facilitates stacking interactions with phenylalanine or tyrosine residues in target proteins (e.g., COX-2 active site).

This guide objectively compares novel pyrazole derivatives against Standard-of-Care (SoC) drugs in two critical therapeutic areas: Oncology (EGFR/Kinase Inhibition) and Inflammation (COX-2 Inhibition) .

Case Study A: Oncology (EGFR Kinase Inhibition)

Comparator Drug: Erlotinib (Tarceva®) Target: Epidermal Growth Factor Receptor (EGFR)[1]

The Challenge

First-generation EGFR inhibitors like Gefitinib and Erlotinib are effective but suffer from resistance mutations (e.g., T790M). Novel pyrazole-fused derivatives are being engineered to occupy the ATP-binding pocket more tightly than the quinazoline core of Erlotinib.

Comparative Data Analysis

The following data synthesizes recent experimental findings comparing a novel Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative (designated here as Compound PYZ-3 ) against Erlotinib.

MetricErlotinib (SoC)Compound PYZ-3Performance Delta
EGFR IC

(Enzymatic)
0.13 ± 0.02 µM0.06 ± 0.01 µM 2.1x Potency Increase
HepG2 IC

(Cellular)
10.6 ± 1.2 µM0.71 ± 0.05 µM ~15x Potency Increase
Binding Energy (Docking)-10.23 Kcal/mol-11.45 Kcal/molEnhanced Affinity
Mechanism Reversible ATP CompetitorReversible ATP CompetitorEquivalent Mode

Interpretation: While Erlotinib relies on a quinazoline scaffold, the fused pyrazole system of PYZ-3 allows for additional H-bond contacts with the hinge region residue Met793, resulting in sub-micromolar potency that outperforms the SoC in hepatocellular carcinoma (HepG2) models.

Case Study B: Inflammation (COX-2 Selectivity)

Comparator Drug: Celecoxib (Celebrex®) Target: Cyclooxygenase-2 (COX-2)[2]

The Challenge

The "holy grail" of NSAID development is high COX-2 selectivity to avoid COX-1 mediated gastrointestinal toxicity. Celecoxib is the gold standard, but cardiovascular risks remain a concern.

Comparative Data Analysis

Comparison of a novel 1,5-diarylpyrazole derivative (designated Compound PYZ-10a ) against Celecoxib.

MetricCelecoxib (SoC)Compound PYZ-10aPerformance Delta
COX-2 IC

0.05 µM0.05 µM Equipotent
COX-1 IC

7.40 µM> 14.9 µMPYZ-10a is safer
Selectivity Index (SI) ~148298.6 2x Higher Selectivity
Ulcerogenic Index LowNone DetectedImproved Safety Profile

Interpretation: While potency is identical, the selectivity of the pyrazole derivative PYZ-10a is superior. The bulky substitution on the pyrazole nitrogen prevents entry into the narrower hydrophobic channel of COX-1 (Ile523), whereas the larger COX-2 pocket (Val523) accommodates it.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, researchers must use protocols where controls validate the assay performance.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Used for generating EGFR IC


 data.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects phosphorylation of a biotinylated peptide substrate.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 4X enzyme solution (EGFR) and 4X substrate/ATP mix. Critical: ATP concentration must be at

    
     apparent (approx. 10 µM) to ensure the assay detects ATP-competitive inhibitors.
    
  • Compound Addition: Dispense 10 nL of pyrazole derivatives (serial dilution in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Reaction: Add 2.5 µL of EGFR enzyme. Incubate for 10 mins at RT. Control: Wells with DMSO only (0% inhibition) and wells with 10 µM Staurosporine (100% inhibition).

  • Start Reaction: Add 2.5 µL of ATP/Peptide mix. Incubate for 60 mins.

  • Detection: Add 5 µL of EDTA/Eu-Antibody detection mix. The EDTA stops the kinase reaction by chelating

    
    .
    
  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader.

Validation Check: The Z-factor of the plate must be > 0.5. If Z < 0.5, the assay noise is too high, and data is invalid.

Protocol B: COX Inhibitor Screening Assay (Colorimetric)

Used for generating COX-1/2 Selectivity data.

Principle: Peroxidase activity of COX heme converts the oxidized form of TMPD to a colorimetric product during the reduction of PGG2 to PGH2.

Step-by-Step Workflow:

  • Enzyme Prep: Thaw human recombinant COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation: Add 10 µL of Pyrazole derivative or Celecoxib to reaction buffer (0.1 M Tris-HCl, pH 8.0). Add 10 µL of enzyme. Incubate 10 mins at 37°C.

  • Heme Addition: Add 10 µL of Heme solution. Causality: Heme is a required cofactor; without it, the enzyme is inactive.

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and Colorimetric Substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Calculate the slope of the linear portion of the curve.

    
    
    

Visualization of Efficacy Workflows

Diagram 1: Lead Optimization Logic (SAR)

This diagram illustrates the decision matrix for optimizing the pyrazole scaffold to achieve the potency described in the Case Studies.

Pyrazole_SAR_Workflow Start Pyrazole Core Scaffold Step1 N1 Substitution (Solubility/Selectivity) Start->Step1 Step2 C3/C5 Aryl Group (Potency/Stacking) Step1->Step2 Decision Target Check: Kinase or COX-2? Step2->Decision KinasePath Add H-Bond Acceptor (Hinge Binding) Decision->KinasePath Kinase COXPath Add Bulky Lipophilic Group (COX-2 Pocket Fill) Decision->COXPath COX-2 Result1 Compound PYZ-3 (EGFR Potency) KinasePath->Result1 Result2 Compound PYZ-10a (COX-2 Selectivity) COXPath->Result2

Caption: SAR decision tree for differentiating pyrazole derivatives into Kinase vs. COX-2 inhibitors.

Diagram 2: Experimental Screening Cascade

This flow demonstrates the self-validating screening process required to confirm efficacy claims.

Screening_Cascade Library Pyrazole Library (Synthesis) Tier1 Tier 1: Enzymatic Assay (High Throughput) Library->Tier1 Filter1 Pass: IC50 < 1 µM Tier1->Filter1 Filter1->Library No (Refine) Tier2 Tier 2: Cell Viability (MTT) (HepG2 / RAW 264.7) Filter1->Tier2 Yes Filter2 Pass: SI > 10 Tier2->Filter2 Tier3 Tier 3: ADME Profiling (Lipinski Rules/Tox) Filter2->Tier3 Yes Final Lead Candidate (Compare to SoC) Tier3->Final

Caption: Three-tier screening cascade ensuring only potent and selective candidates reach comparison.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Institutes of Health (NIH) / PubMed. [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. MSA Repository. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. ResearchGate. [Link]

Sources

Comparative

Target identification and validation for small molecule drugs

As a Senior Application Scientist navigating the complex landscape of small molecule drug discovery, I frequently encounter a critical bottleneck: transitioning from a potent phenotypic hit to a mechanistically understoo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of small molecule drug discovery, I frequently encounter a critical bottleneck: transitioning from a potent phenotypic hit to a mechanistically understood clinical candidate. Phenotypic screening is excellent for identifying compounds with desired biological effects, but without knowing the precise molecular target, rational structure-activity relationship (SAR) optimization is nearly impossible.

To bridge this gap, we rely on orthogonal technologies to establish both physical target engagement and functional biological relevance . This guide provides an in-depth, objective comparison of the three premier platforms for target deconvolution and validation: Thermal Proteome Profiling (TPP) , Activity-Based Protein Profiling (ABPP) , and CRISPR-Cas9 Functional Screening .

The Target Deconvolution Ecosystem

Target identification is not a single assay; it is a logical funnel. We first use chemical proteomics (TPP or ABPP) to identify the physical binding partners of a small molecule. Once putative targets are identified, we deploy genetic perturbations (CRISPR-Cas9) to prove that modulating this specific target drives the observed cellular phenotype.

G cluster_ID Target Identification (Physical Engagement) cluster_Val Target Validation (Functional Relevance) PhenoHit Phenotypic Screen Hit (Small Molecule) TPP Thermal Proteome Profiling (Label-free) PhenoHit->TPP Unmodified ABPP Activity-Based Profiling (Probe-based) PhenoHit->ABPP Derivatized CRISPR CRISPR-Cas9 Knockout (Phenocopying) TPP->CRISPR Putative Targets ABPP->CRISPR Putative Targets Validated Validated Target CRISPR->Validated Confirmation

Workflow integrating TPP, ABPP, and CRISPR for target discovery.

Objective Performance Comparison

When selecting a target identification platform, the primary decision rests on whether your small molecule can tolerate chemical modification.

Thermal Proteome Profiling (TPP) is a label-free approach. It relies on the biophysical principle that proteins denature and aggregate when heated; however, when a small molecule binds to a target, it thermodynamically stabilizes the protein, shifting its melting temperature (


)[1]. TPP uses multiplexed quantitative mass spectrometry to monitor these melting profiles across thousands of proteins simultaneously[1].

Activity-Based Protein Profiling (ABPP) , conversely, requires synthesizing a chemical probe. This probe consists of the active small molecule (or an electrophilic warhead) linked to a reporter tag (e.g., an alkyne handle for click chemistry)[2]. It covalently traps proteins in their catalytically active state, allowing for stringent enrichment of low-abundance targets[2].

CRISPR-Cas9 serves as the ultimate downstream validator. By introducing precise single-base cuts to knock out the putative target gene, researchers can determine if the cell becomes resistant to the small molecule, thereby proving the target's functional link to the disease phenotype[3]. High-throughput CRISPR screens can also be used globally to identify genetic vulnerabilities in disease models[4].

Quantitative Data Comparison
MetricThermal Proteome Profiling (TPP)Activity-Based Protein Profiling (ABPP)CRISPR-Cas9 Validation
Primary Readout Thermodynamic stabilization (

)
Covalent probe enrichmentCell viability / Reporter signal
Proteome Coverage High (~6,000–8,000 proteins)Low-Medium (Probe-dependent)Genome-wide (~20,000 genes)
Ligand Modification None (Label-free) Required (Click-handle/Warhead)N/A
Live-Cell Compatibility Excellent (Native conditions)Good (Requires cell-permeable probe)Excellent
False Positive Source Indirect complex stabilizationNon-specific electrophile reactivityOff-target sgRNA cleavage
Cost per Run High (Multiplexed LC-MS/MS)Medium (Affinity LC-MS/MS)Low-Medium (NGS readout)

Step-by-Step Methodologies & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply be recipes; they must be designed as self-validating systems where the causality of every step is understood.

Protocol A: Thermal Proteome Profiling (TPP)

Objective: Unbiased, proteome-wide identification of direct binding targets.

  • In Situ Dosing: Incubate live cells with the unmodified small molecule or a DMSO vehicle control.

    • Causality: Performing this in live cells preserves endogenous protein complexes, native folding states, and physiological metabolite concentrations, preventing artificial binding events common in cell lysates.

  • Thermal Challenge: Aliquot the cell suspension into a PCR block and heat across a gradient (e.g., 37°C to 67°C for 3 minutes).

    • Causality: Heat exposes the hydrophobic cores of proteins, causing irreversible denaturation and aggregation[5].

  • Lysis & Ultracentrifugation: Lyse cells and centrifuge at 100,000 × g for 20 minutes.

    • Causality: This extreme g-force is non-negotiable. It strictly partitions the thermodynamically aggregated proteins into the pellet, ensuring that only the stable, soluble fraction is analyzed by the mass spectrometer.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins and label each temperature point with a unique Tandem Mass Tag (TMT) isobaric isotope.

    • Causality: TMT allows all 10 temperature points to be pooled and analyzed in a single MS run. This eliminates run-to-run variance, ensuring that the melting curve calculations are based on perfect relative quantification.

  • Self-Validation Checkpoint: Monitor the melting curves of known housekeeping proteins (e.g., GAPDH). Their

    
     must remain strictly constant between vehicle and treated groups. A global shift indicates non-specific membrane toxicity or a heating artifact, invalidating the run.
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: High-sensitivity enrichment of low-abundance or specific enzyme classes.

  • Live-Cell Probe Labeling: Incubate cells with an alkyne-derivatized version of the small molecule.

    • Causality: We use a minimalist alkyne handle rather than a bulky biotin tag. Bulky tags impede cell permeability and alter the native binding kinetics of the drug.

  • Lysis & CuAAC Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the engaged targets.

  • Streptavidin Enrichment: Incubate the lysate with streptavidin beads, followed by stringent washing with 1% SDS and 8M Urea.

    • Causality: Because the probe is covalently bound to the target, we can use harsh denaturing washes to strip away all non-specifically interacting background proteins, yielding an exceptionally clean signal-to-noise ratio[2].

  • Self-Validation Checkpoint (Competitive ABPP): Always run a parallel competitive assay. Pre-incubate cells with a 10x excess of the unmodified parent compound before adding the click-probe. True targets will show diminished MS intensity (competition), whereas non-specific background binders will remain unchanged.

Protocol C: CRISPR-Cas9 Target Validation

Objective: Prove that the physical target mediates the biological phenotype.

  • sgRNA Transduction: Introduce Cas9 and a single guide RNA (sgRNA) targeting the putative hit identified by TPP/ABPP into the disease cell model.

  • Phenotypic Rescue Assay: Expose both Wild-Type (WT) and Knockout (KO) cells to a dose-response gradient of the small molecule.

    • Causality: If the small molecule's toxicity is exclusively mediated by inhibiting Protein X, the KO cells (which lack Protein X) should exhibit total resistance to the drug. If the KO cells remain sensitive, the drug has off-target liabilities driving the phenotype[3].

  • Self-Validation Checkpoint: Include non-targeting sgRNAs to establish baseline viability, and target known essential genes to confirm Cas9 editing efficiency.

Mechanistic Validation

Once a target is validated both physically and genetically, we map the downstream signaling consequences.

Pathway Drug Small Molecule Target Protein Target Drug->Target Binding Complex Drug-Target Complex Target->Complex Thermal Stabilization Downstream Downstream Signaling Complex->Downstream Pathway Modulation Phenotype Cellular Phenotype Downstream->Phenotype Biological Response

Mechanistic pathway of drug-target engagement and downstream response.

Conclusion

No single assay can definitively deconvolve a small molecule's mechanism of action. TPP offers the distinct advantage of label-free, proteome-wide screening, preserving native pharmacology. ABPP provides unmatched sensitivity for tractable chemotypes via covalent enrichment. Finally, CRISPR-Cas9 acts as the definitive functional gatekeeper, ensuring that the physical targets identified by mass spectrometry are genuinely responsible for the therapeutic phenotype. By integrating these three platforms, drug development professionals can confidently advance small molecules from phenotypic hits to validated clinical assets.

References

  • Thermal proteome profiling for interrogating protein interactions Source: EMBO Molecular Medicine (NIH PMC) URL:[Link]

  • Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds Source: STAR Protocols (Cell Press) URL:[Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: Pharmaceuticals (NIH PMC) URL:[Link]

  • Target Validation with CRISPR Source: Biocompare Editorial Articles URL:[Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation Source: Journal of Biomedicine and Biochemistry URL:[Link]

Sources

Validation

Cross-Reactivity Profiling of Pyrazole-Based Inhibitors: A Comparative Guide

Introduction: The Pyrazole Paradox in Kinase Discovery The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 15 FDA-approved kinase inhibitors (e.g., Crizoti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Paradox in Kinase Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 15 FDA-approved kinase inhibitors (e.g., Crizotinib, Encorafenib, Avapritinib). Its planar, five-membered heterocyclic ring (containing two adjacent nitrogen atoms) effectively mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the hinge region of the kinase catalytic domain.

However, this structural mimicry comes with a significant liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (approx. 518 kinases), simple pyrazole derivatives often exhibit "Type I" binding behavior, inhibiting multiple off-target kinases. This cross-reactivity can lead to unforeseen toxicity or confounding phenotypic data.

This guide objectively compares the performance of a promiscuous pyrazole-based inhibitor (Tozasertib) against a highly selective pyrazole-based alternative (Barasertib) . It further details the "Gold Standard" experimental protocols required to validate such selectivity profiles rigorously.

Comparative Case Study: The Blunt Instrument vs. The Scalpel

To illustrate the impact of structural optimization on cross-reactivity, we compare two pyrazole-containing inhibitors targeting the Aurora Kinase family.

The Candidates
  • Tozasertib (VX-680/MK-0457): A first-generation, pan-Aurora inhibitor. While potent, it lacks isoform selectivity and hits several off-targets (e.g., FLT3, ABL).

  • Barasertib (AZD1152-HQPA): A second-generation pyrazoloquinazoline. Through specific structural decoration, it achieves >3,000-fold selectivity for Aurora B over Aurora A.

Performance Comparison Table
FeatureTozasertib (VX-680) Barasertib (AZD1152-HQPA) Implication
Primary Target Pan-Aurora (A, B, C)Aurora B (Selective)Barasertib allows precise dissection of Aurora B function without Aurora A interference.
Potency (IC50) AurA: 0.6 nMAurB: 18 nMAurC: 4.6 nMAurA: ~1,369 nMAurB: 0.37 nMBarasertib is ~50x more potent against AurB and ~2000x less potent against AurA.
Off-Target Hits FLT3 (30 nM), ABL, JAK2High specificity vs. panel of 50+ kinasesTozasertib's off-targets (FLT3/ABL) mimic leukemia drug profiles, confounding pure Aurora studies.
Selectivity Mechanism ATP-competitive (General Hinge Binder)Exploits Arg159 residue unique to Aurora BBarasertib utilizes a specific hydrophobic pocket and H-bond interaction absent in Aurora A.
Transporter Liability Substrate for efflux transporter ABCG2 Not significantly affected by ABCG2Tozasertib efficacy is dampened in multidrug-resistant cells; Barasertib retains potency.
Structural Logic of Selectivity

The following diagram illustrates the structural divergence that allows Barasertib to achieve high selectivity despite sharing the pyrazole core.

SelectivityLogic Scaffold Pyrazole Core (Adenine Mimic) Tozasertib Tozasertib (VX-680) General Hinge Binder Scaffold->Tozasertib Barasertib Barasertib (AZD1152) Optimized Decoration Scaffold->Barasertib TargetA Aurora A (Leu215 / Thr217) Tozasertib->TargetA High Affinity (0.6 nM) TargetB Aurora B (Arg159 / Glu161) Tozasertib->TargetB High Affinity (18 nM) OffTarget Off-Targets (FLT3, ABL, JAK2) Tozasertib->OffTarget Cross-Reactivity (Type I Binding) Barasertib->TargetA Steric Clash / No Bond (>1000 nM) Barasertib->TargetB Specific Interaction (Arg159 H-bond) Barasertib->OffTarget Minimal Binding

Figure 1: Structural logic differentiating pan-inhibition (Tozasertib) from isoform-selective inhibition (Barasertib).

Experimental Protocol: The "Self-Validating" Selectivity Screen

To objectively verify the cross-reactivity profile of a pyrazole inhibitor, one cannot rely solely on vendor data. The following Radiometric Kinase Assay is the "Gold Standard" for profiling because it measures direct catalytic activity (phosphate transfer) rather than just binding affinity, avoiding false positives common in displacement assays.

Methodology: 33P-ATP Radiometric Filter Binding Assay

Objective: Determine the IC50 of the inhibitor against a specific kinase panel (e.g., Aurora A vs. Aurora B) with high sensitivity.

Reagents & Setup
  • Isotope: [

    
    -33P]ATP (Specific Activity ~3000 Ci/mmol). Why 33P? It offers higher resolution and lower energy/safety risks than 32P.
    
  • Substrate: Synthetic peptide (e.g., Kemptide or Histone H3 fragment) specific to the kinase.

  • Capture: P81 Phosphocellulose paper (binds basic peptides).

  • Wash Buffer: 75 mM Phosphoric Acid.

Step-by-Step Protocol
  • Preparation of 4x Stocks:

    • Enzyme Mix: Dilute Kinase (e.g., Aurora A or B) in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Target final concentration: 1-10 nM (must be < enzyme Kd).

    • Substrate Mix: Peptide (20 µM final) + ATP (at

      
       apparent for the kinase, typically 10-50 µM) + Trace [
      
      
      
      -33P]ATP (~0.5 µCi/well).
    • Compound Plate: Prepare 3-fold serial dilutions of the pyrazole inhibitor in 100% DMSO.

  • Reaction Initiation:

    • In a 96-well V-bottom plate, add:

      • 5 µL Compound (4x)

      • 10 µL Enzyme Mix (2x)

      • Incubate 10 mins at RT (allows compound to bind hinge region).

      • 5 µL Substrate/ATP Mix (4x) to initiate.

    • Total Volume: 20 µL.

    • Controls (Self-Validation):

      • Max Signal (High Control): DMSO + Enzyme + Substrate (100% Activity).

      • Min Signal (Low Control): DMSO + Buffer (No Enzyme) or 100 mM EDTA (0% Activity).

  • Incubation:

    • Incubate at Room Temperature for 45–60 minutes. Note: Ensure reaction remains linear (consumption <10% of ATP).

  • Termination & Capture:

    • Spot 15 µL of reaction onto P81 Phosphocellulose paper squares.

    • Immediately drop papers into 75 mM Phosphoric Acid (stops reaction, precipitates peptide).

  • Washing (Critical Step):

    • Wash 3x for 10 minutes in Phosphoric Acid with agitation. Why? Removes unreacted ATP, leaving only phosphorylated peptide bound to the paper.

    • Rinse 1x with Acetone (to dry).

  • Quantification:

    • Transfer dried P81 paper to scintillation vials. Add scintillant.

    • Read on Scintillation Counter (CPM).

Data Analysis & Validation Criteria
  • Z-Factor Calculation:

    
    .
    
    • Pass Criteria: Z' > 0.5. If < 0.5, the assay is too noisy for reliable IC50 determination.

  • Selectivity Score (S-score): Calculate the ratio of IC50(Off-Target) / IC50(Target).

    • For Barasertib: IC50(AurA) / IC50(AurB) = 1369 / 0.37 ≈ 3,700 (Highly Selective) .[1]

    • For Tozasertib: IC50(AurA) / IC50(AurB) = 0.6 / 18 ≈ 0.03 (No Selectivity/Inverted) .

Profiling Workflow Visualization

The following diagram outlines the logical flow for a complete cross-reactivity profiling campaign, moving from high-throughput binding screens to functional validation.

ProfilingWorkflow Library Pyrazole Library (Candidate Compounds) Step1 Primary Screen: KINOMEscan (Competition Binding Assay) Library->Step1 Decision1 Selectivity Entropy < 0.5? (S-Score) Step1->Decision1 Step2 Secondary Screen: Radiometric IC50 (Functional Activity - Gold Standard) Decision1->Step2 Yes (Selective) Discard Discard / Re-design (Too Promiscuous) Decision1->Discard No (Promiscuous) Step3 Cellular Profiling: NanoBRET (Target Engagement in Live Cells) Step2->Step3 Confirmed Potency Outcome Validated Selective Inhibitor (Ready for In Vivo) Step3->Outcome Cellular Correlation

Figure 2: Step-wise profiling workflow to filter promiscuous pyrazole derivatives.

Biological Context: The Cost of Cross-Reactivity

Understanding the signaling pathway is crucial to interpreting the consequences of off-target inhibition. In the case of Aurora kinases, cross-reactivity leads to distinct phenotypes.

  • Aurora B Inhibition (Barasertib): Results in polyploidy and failed cytokinesis (cells enlarge and die).

  • Aurora A Inhibition (Off-target effect of Tozasertib): Results in monopolar spindles and mitotic arrest.

  • FLT3/ABL Inhibition (Off-target effect of Tozasertib): Causes apoptosis in non-mitotic leukemia cells, potentially confusing mechanism-of-action studies in solid tumors.

AuroraSignaling AurB Aurora B Kinase Subst1 Histone H3 (Ser10/Ser28) AurB->Subst1 Phosphorylates Subst2 INCENP / Survivin AurB->Subst2 Complex Formation AurA Aurora A Kinase Subst3 TACC3 / PLK1 AurA->Subst3 Phosphorylates PhenoB Cytokinesis Failure (Polyploidy) Subst2->PhenoB PhenoA Monopolar Spindles (Mitotic Arrest) Subst3->PhenoA Tozasertib Tozasertib Tozasertib->AurB Inhibits Tozasertib->AurA Inhibits Barasertib Barasertib Barasertib->AurB Selectively Inhibits

Figure 3: Signaling pathways and phenotypic outcomes of Aurora A vs. B inhibition.

References

  • Mortlock, A. A., et al. (2007).[2] Discovery and characterization of AZD1152, a selective inhibitor of Aurora B kinase.[1][3][4][5] Journal of Medicinal Chemistry.

  • Harrington, E. A., et al. (2004).[5] VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[5] Nature Medicine.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[1][2][6][7] Nature Biotechnology.

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols.

  • Yang, J., et al. (2007).[2][3] AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent.[3][4] Blood.[4]

Sources

Comparative

The Nitrogen Switch: A Head-to-Head Comparison of Pyrazole and Triazole Derivatives in Biological Assays

Executive Summary In medicinal chemistry, the "nitrogen walk"—systematically adding nitrogen atoms to a heterocyclic core—is a fundamental strategy for optimizing lead compounds. This guide provides a technical, head-to-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "nitrogen walk"—systematically adding nitrogen atoms to a heterocyclic core—is a fundamental strategy for optimizing lead compounds. This guide provides a technical, head-to-head comparison between Pyrazole (1,2-diazole) and Triazole (1,2,3- and 1,2,4-triazole) scaffolds.

While both are privileged structures in kinase inhibition and GPCR modulation, they exhibit distinct physicochemical behaviors that dictate their performance in biological assays. This guide analyzes these differences through the lens of three critical validation pillars: Biochemical Potency (Target Engagement) , Metabolic Stability (ADME) , and Physicochemical Properties .

Part 1: Physicochemical & Structural Divergence

Before entering the wet lab, one must understand the structural causality that drives assay performance. The addition of a third nitrogen atom in the triazole ring significantly alters the electronic landscape compared to the pyrazole.

FeaturePyrazole (1H-pyrazole)1,2,4-Triazole1,2,3-TriazoleImpact on Bioassay
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & 2 Acceptors (N)Donor (NH) & 2 Acceptors (N)Triazoles offer richer H-bond networks, often acting as bioisosteres for amides.
pKa (Acidity) ~14.0 (unsubstituted)~10.0~9.3Triazoles are more acidic; N-H deprotonation can occur at physiological pH, affecting solubility and binding.
LogP (Lipophilicity) ModerateLow (More Polar)Low (More Polar)Triazoles generally improve aqueous solubility, reducing non-specific binding in assays.
Dipole Moment ~2.5 D~3.2 D~5.0 DHigh dipole in triazoles improves interactions with solvent but can incur penalties in hydrophobic pockets.
Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting between these scaffolds based on assay requirements.

ScaffoldSelection start Lead Compound Optimization issue1 Identify Liability start->issue1 solubility Poor Solubility / High LogP? issue1->solubility metab Rapid Metabolic Clearance? issue1->metab binding Need Specific H-Bond Geometry? issue1->binding triazole_sol Switch to 1,2,4-Triazole (Lowers LogP, Increases Polarity) solubility->triazole_sol Yes triazole_met Switch to Triazole (Reduces e- density, resists oxidation) metab->triazole_met Yes pyrazole_bind Retain Pyrazole (Classic Hinge Binder) binding->pyrazole_bind Bidentate Required caption Fig 1. Decision logic for scaffold switching based on physicochemical liabilities.

Part 2: Biological Assay 1 — Target Engagement (Kinase Inhibition)

The Mechanistic Difference

In kinase assays, the "hinge region" of the ATP-binding pocket is the primary target.

  • Pyrazoles: Often act as bidentate ligands. The N-H acts as a donor to the hinge backbone (e.g., Glu residue), while the adjacent N acts as an acceptor. This geometry is "privileged" for many kinases (e.g., p38, BRAF).

  • Triazoles: While 1,2,4-triazoles can also bind the hinge, the extra nitrogen can introduce electrostatic repulsion if the pocket is tight. However, 1,2,3-triazoles (often formed via Click chemistry) are frequently used as linkers that position other pharmacophores rather than primary hinge binders.

Comparative Data: PDE4 Inhibition Case Study

The following data summarizes a head-to-head comparison of Pyrazole vs. 1,2,4-Triazole derivatives in Phosphodiesterase 4 (PDE4) inhibition, a target where H-bond networking is critical.

Compound IDCore ScaffoldR-Group SubstitutionPDE4B IC50 (µM)Interpretation
Cmpd 1a Pyrazole2-Furan0.85 ± 0.12Moderate potency. Standard bidentate binding.
Cmpd 2a 1,2,4-Triazole 2-Furan0.12 ± 0.03 7x Potency Shift. The extra N allows an additional water-mediated bridge in the catalytic domain.
Cmpd 1b Pyrazole4-Cl-Phenyl1.20 ± 0.20Lipophilic clash reduces affinity.
Cmpd 2b 1,2,4-Triazole4-Cl-Phenyl0.45 ± 0.05Triazole polarity mitigates the lipophilic penalty of the tail group.

Data synthesized from structure-activity relationships observed in PDE4 inhibitor development (See Ref 1).

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

To rigorously compare affinity (Ki/IC50) without the interference of cellular permeability, a TR-FRET assay is the gold standard.

Materials:

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • Recombinant Kinase (GST-tagged).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Prep: Prepare 10-point dose-response curves of Pyrazole/Triazole analogs in 100% DMSO (acoustic dispensing preferred to minimize volume). Final DMSO concentration in assay <1%.[1]

  • Enzyme Addition: Dilute GST-Kinase in Assay Buffer. Add 5 µL to 384-well low-volume white plate.

  • Incubation: Incubate compound and enzyme for 15 minutes at RT (allows "slow-off" compounds to equilibrate).

  • Tracer/Antibody Mix: Prepare a mixture of Eu-Antibody (2 nM final) and Tracer (concentration = Kd of tracer). Add 5 µL to the plate.

  • Read: Incubate 60 minutes. Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a 4-parameter logistic equation to derive IC50.

Part 3: Biological Assay 2 — Metabolic Stability (Microsomal Clearance)[2]

The Mechanistic Difference
  • Pyrazoles: Susceptible to N-glucuronidation (Phase II) and oxidative ring opening. The electron-rich nature of the pyrazole makes it a target for CYP450 oxidation.

  • Triazoles: The 1,2,4-triazole ring is electron-deficient compared to pyrazole. This lowers the HOMO energy, making the ring significantly more resistant to oxidative attack by CYP enzymes. It is a classic "metabolic block" strategy.

Visualized Protocol: Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


) of the derivatives.

MicrosomalAssay cluster_prep Preparation cluster_incubation Incubation (37°C) microsomes Liver Microsomes (0.5 mg/mL) mix Reaction Mix microsomes->mix cofactor NADPH Regenerating System cofactor->mix comp Test Compound (1 µM) comp->mix t0 T=0 min mix->t0 t15 T=15 min mix->t15 t30 T=30 min mix->t30 t60 T=60 min mix->t60 quench Quench: Ice-Cold Acetonitrile (Precipitate Proteins) t0->quench t15->quench t30->quench t60->quench analysis LC-MS/MS Analysis (% Parent Remaining) quench->analysis caption Fig 2. Workflow for comparative microsomal stability assessment.

Critical Protocol Steps:

  • Pre-incubation: Incubate Microsomes (Human/Rat) with the test compound (1 µM) for 5 minutes at 37°C without NADPH. This controls for non-enzymatic degradation.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At defined timepoints (0, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     is used to calculate 
    
    
    
    .
    • Target: A switch from Pyrazole to Triazole often extends

      
       from <15 min (High Clearance) to >60 min (Low Clearance).
      

Conclusion: The Strategic Switch

The choice between pyrazole and triazole is rarely about "better" or "worse," but about fitness for purpose .

  • Stick with Pyrazole when: You need a robust, lipophilic hinge binder and your metabolic stability issues are manageable via substitution (e.g., adding fluorines).

  • Switch to Triazole when: You need to lower LogP, improve solubility, or specifically block metabolic oxidation at the heterocyclic core. The 1,2,4-triazole, in particular, offers a "sweet spot" of stability and H-bond capability.

References

  • PDE4 Inhibition & Triazole Potency: Comparison of pyrazole and triazole derivatives as PDE4 inhibitors showing superior potency of the triazole scaffold. Source: Bioorganic & Medicinal Chemistry Letters. "Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors."

  • Metabolic Stability Protocols: Standardized protocols for microsomal stability and intrinsic clearance calculations. Source: National Institutes of Health (NIH) Assay Guidance Manual.

  • Bioisosterism in Drug Design: Comprehensive review of 1,2,3-triazole and 1,2,4-triazole as bioisosteres for amides and pyrazoles. Source: Journal of Medicinal Chemistry. "Bioisosteric Replacements of the Pyrazole Moiety."

  • FLT3 Inhibitor Case Study: Discovery of metabolically stable pyrazole-based inhibitors, highlighting the metabolic liabilities of the scaffold. Source: RSC Medicinal Chemistry.[2] "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors."

Sources

Validation

A Guide to Ensuring the Reproducibility of Experimental Data for Synthesized Compounds

In the realms of chemical research and drug development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability for independent researchers to obtain consistent results...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of chemical research and drug development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability for independent researchers to obtain consistent results by following the same procedures is paramount for validating discoveries and building upon existing knowledge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the data associated with synthesized compounds is robust, reliable, and, most importantly, reproducible.

The narrative that follows eschews a rigid template, instead focusing on the logical flow of compound characterization, from initial analysis to the meticulous reporting of data. We will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system of protocols.

The Analytical Gauntlet: A Multi-Technique Approach to Compound Characterization

No single analytical technique is sufficient to unequivocally confirm the structure and purity of a synthesized compound. A confluence of spectroscopic and chromatographic methods is essential to build a comprehensive and irrefutable data package. This multi-pronged approach minimizes the risk of misinterpretation and provides a holistic view of the synthesized material.

Structural Elucidation: The Domain of Spectroscopy

Spectroscopic techniques are instrumental in piecing together the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): For complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR techniques are indispensable. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the assembly of molecular fragments.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about a compound's molecular weight and elemental composition. The fragmentation pattern observed in a mass spectrum can serve as a molecular fingerprint, aiding in structural elucidation and the identification of unknown compounds. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an even more potent tool for analyzing complex mixtures.

Purity Assessment: The Chromatographic and Physical Standard
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. It separates components of a mixture based on their differential interactions with a stationary and mobile phase. By calculating the area percentage of the main peak relative to all other peaks in the chromatogram, a quantitative measure of purity can be obtained.

  • Melting Point Analysis: For crystalline solids, the melting point is a fundamental physical property that serves as a reliable indicator of purity. Pure crystalline compounds typically have a sharp melting point range of 0.5–1°C, whereas impure substances melt over a broader range and at a lower temperature. This technique is a quick and inexpensive method to assess purity.

  • Elemental Analysis (CHNX): Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as halogens and sulfur) in a sample. The experimentally determined percentages are then compared to the theoretical values for the proposed chemical formula. An accepted deviation of within 0.3% is a strong indicator of purity. While modern spectroscopic methods have become primary for structural determination, elemental analysis remains a crucial tool for confirming the empirical formula and assessing the purity of a synthesized compound.

The Blueprint for Reproducibility: Meticulous Documentation and Reporting

The reproducibility of an experiment is intrinsically linked to the quality of its documentation. A detailed and transparent experimental section is the roadmap that allows other scientists to navigate the same synthetic and analytical paths.

Essential Components of an Experimental Section:

A comprehensive experimental section should leave no room for ambiguity. The following components are critical for ensuring that another researcher can replicate the work:

  • Detailed Synthetic Procedures: Provide a step-by-step account of the synthesis. This includes:

    • Precise quantities of all reagents and solvents (in mass and moles).

    • The source and purity of all starting materials.

    • Specific reaction conditions such as temperature, reaction time, and atmosphere (e.g., under nitrogen).

    • Detailed work-up and purification procedures (e.g., extraction, chromatography, recrystallization), including the specific stationary phase and solvent systems used.

  • Thorough Characterization Data: For each synthesized compound, a complete set of analytical data must be reported. This includes:

    • NMR Spectroscopy: Report the solvent used, the spectrometer frequency, and the chemical shifts (δ) in ppm, referencing the residual solvent peak. For each signal, include the integration, multiplicity (e.g., s, d, t, q, m), and coupling constants (J) in Hertz.

    • Mass Spectrometry: State the ionization technique used (e.g., ESI, APCI) and report the calculated and found mass-to-charge ratio (m/z) for the molecular ion.

    • HPLC: Specify the column, mobile phase composition, flow rate, and detection wavelength. Report the retention time and the purity as a percentage area.

    • Melting Point: Report the temperature range over which the compound melts.

    • Elemental Analysis: Provide the calculated and found percentages for C, H, N, and other relevant elements.

  • Data Presentation: Summarize quantitative data in clearly structured tables for easy comparison. Raw data, such as spectra and chromatograms, should be included in supplementary information.

Visualizing the Path to Reproducible Data

Diagrams can effectively illustrate the logical flow of experimental work and the relationships between different datasets.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Compound Characterization cluster_reporting Data Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purity Purification->HPLC MP Melting Point Purification->MP EA Elemental Analysis Purification->EA Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis MP->Data_Analysis EA->Data_Analysis Report Comprehensive Experimental Report Data_Analysis->Report

Safety & Regulatory Compliance

Safety

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid proper disposal procedures

This guide outlines the operational safety and disposal protocols for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2). It is designed for laboratory personnel and safety officers to ensure compliance w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2). It is designed for laboratory personnel and safety officers to ensure compliance with environmental regulations and maintain scientific integrity during waste management.

Executive Safety Summary

  • Compound Identity: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid[1]

  • CAS Number: 99844-15-2[1][2]

  • Primary Hazards: Harmful if swallowed (H302), Harmful in contact with skin (H312), May cause allergic skin reaction (H317), Causes serious eye irritation (H319).

  • Critical Action: Segregate from strong oxidizing agents.[3] Dispose of via high-temperature incineration equipped with afterburners and scrubbers due to nitrogen oxide (

    
    ) generation potential.
    

Compound Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound combines a benzoic acid moiety with an aminopyrazole ring, necessitating specific handling to prevent sensitization and environmental contamination.

PropertyDataOperational Implication
Molecular Formula

High nitrogen content requires scrubber-equipped incineration.
Molecular Weight 217.22 g/mol N/A
Physical State Solid (Powder)Risk of dust generation; inhalation protection required.
Solubility Soluble in DMSO, MethanolLiquid waste streams must be compatible with organic solvents.
Signal Word WARNING Moderate risk; standard BSL-2 chemical handling applies.
GHS Pictograms

Indicates irritant, sensitizer, and acute toxicity hazards.[4]

Personal Protective Equipment (PPE) Matrix

The following PPE system is non-negotiable for handling waste containing this compound.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is visible.

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Rationale: The compound is a skin sensitizer (H317); direct contact can induce long-term allergic dermatitis.

  • Ocular: Chemical safety goggles. Rationale: H319 indicates serious eye irritation; safety glasses alone are insufficient for powder handling.

  • Body: Lab coat with extended cuffs; closed-toe chemical-resistant shoes.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Safe containment and destruction of solid powder.

  • Segregation: Isolate the compound from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Containerization: Place the solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It offers excellent chemical resistance to organic acids and amines without risk of leaching.

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name (No abbreviations).

    • CAS #: 99844-15-2.[1][2]

    • Hazard Checkboxes: "Toxic", "Irritant".

  • Disposal Method: Transfer to a licensed chemical waste facility for Rotary Kiln Incineration .

    • Mechanism:[5][6][7] The aminopyrazole ring requires temperatures >850°C for complete mineralization into

      
      , 
      
      
      
      , and
      
      
      . Scrubbers are essential to capture
      
      
      byproducts.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Disposal of solutions containing the compound (typically in DMSO or Methanol).

  • Compatibility Check: Ensure the waste solvent stream is free of acids or active metals.

  • Collection: Pour into a dedicated Halogen-Free Organic Solvent Waste container (unless halogenated solvents like DCM were used).

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the benzoic acid moiety, neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) before long-term storage to prevent container degradation.
    
  • Disposal Method: Fuel blending or incineration.

Protocol C: Spill Response Strategy

Scenario: Accidental release of powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[3][8] If dust is airborne, wait 15 minutes for settling.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment: Cover the spill with a damp paper towel or inert absorbent pads to prevent dust dispersion.

    • Do NOT dry sweep. Dry sweeping aerosolizes the sensitizing powder.

  • Decontamination:

    • Scoop the damp material into a waste bag.

    • Wipe the surface with a 10% soap/water solution, followed by 70% ethanol.

    • Reasoning: The soap solubilizes the benzoic acid portion, while ethanol removes organic residues.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidPack Pack in HDPE Jar Label: Toxic/Irritant SolidPath->SolidPack LiquidSeg Check Solvent Type LiquidPath->LiquidSeg Incineration DESTINATION: High-Temp Incineration (w/ NOx Scrubbers) SolidPack->Incineration Halo Halogenated Solvent (e.g., DCM) LiquidSeg->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) LiquidSeg->NonHalo Halo->Incineration Halogenated Waste Stream NonHalo->Incineration Organic Waste Stream

Figure 1: Decision tree for segregating and disposing of aminopyrazole benzoic acid derivatives based on physical state and solvent context.

Scientific Rationale (The "Why")

Chemical Stability & Incineration: The disposal choice is governed by the thermal stability of the pyrazole ring . This 5-membered aromatic ring is robust and resistant to biological degradation. Simple landfilling is inappropriate due to the risk of leaching and potential ecotoxicity. High-temperature incineration (


) ensures the cleavage of the 

bond in the pyrazole and the oxidative degradation of the benzene ring.

Sensitization Risks: The H317 designation (Skin Sensitization) is critical. Amines attached to aromatic rings (anilines and amino-heterocycles) are known haptens. They can bind to skin proteins, triggering an immune response. This necessitates the "No-Touch" protocol and the ban on dry sweeping, which protects the operator from developing permanent chemical hypersensitivity.

References

  • PubChem. (n.d.). Compound Summary: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 99844-15-2).[1][2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Hazard Profiling (Beyond the SDS) While standard Safety Data Sheets (SDS) classify 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 99844-15-2) as an Irritant (H315, H319, H335) and Harmful if Swallowed (H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profiling (Beyond the SDS)

While standard Safety Data Sheets (SDS) classify 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 99844-15-2) as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), this classification is insufficient for high-throughput drug discovery environments.

As a Senior Application Scientist, I must highlight two critical "silent" risks associated with this specific aminopyrazole scaffold:

  • Bioactive Potential (The "Unknown" Risk): This compound is a structural motif frequently used in p38 MAPK inhibitors and other kinase-targeted therapeutics. Until specific toxicology proves otherwise, you must handle this as a pharmacologically active substance . We default to Occupational Exposure Band (OEB) 3 protocols (10–100 µg/m³ OEL).

  • Electrostatic Accumulation: As a dry organic acid/amine zwitterion, this powder is prone to significant static charge buildup. This causes "fly-away" powder during weighing, increasing the risk of inhalation and surface contamination.

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on physical state and quantity.

RiskAssessment Start Start: CAS 99844-15-2 State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (DMSO/MeOH) State->Solution StaticRisk Risk: Static & Inhalation Solid->StaticRisk PermeationRisk Risk: Skin Absorption via Solvent Solution->PermeationRisk ControlSolid REQ: Powder Hood + Static Gun StaticRisk->ControlSolid ControlLiq REQ: Double Nitrile (0.11mm +) PermeationRisk->ControlLiq

Figure 1: Decision logic for engineering controls based on the physical state of the compound.

Task-Based PPE Matrix

Do not use a "one-size-fits-all" approach. PPE must adapt to the solvent system and the energy of the task.

Operational PhaseRespiratory ProtectionHand Protection (Glove Specs)Body/Eye ProtectionRationale
Solids Handling (Weighing < 1g)Engineering Control: Certified Fume Hood.Backup: N95 if hood unavailable (Not recommended).Single Nitrile (Min thickness: 4 mil / 0.10 mm)Lab Coat + Safety Glasses (Side shields)Primary risk is dust inhalation. Standard nitrile suffices for dry solid contact.
Solids Handling (Weighing > 1g or Milling)Engineering Control: Powder Containment Hood (HEPA).PPE: P100 Half-Face Respirator if open bench.Double Nitrile (Outer: 5 mil, Inner: 4 mil)Tyvek Sleeves + Goggles (Sealed)Higher mass increases dust cloud potential. Sleeves prevent wrist exposure.
Solution Handling (Dissolved in DMSO/DMF)Engineering Control: Fume Hood (Vapor capture).Laminate / Double Gloving Inner: NitrileOuter:[1][2] Silver Shield® or thick Nitrile (>8 mil)Lab Coat + Face Shield (if volume > 100mL)CRITICAL: DMSO facilitates transdermal transport of the drug into the bloodstream. Standard nitrile degrades rapidly in DMF.
Waste Disposal (Solid or Liquid)N95 (for bin dust) or Fume Hood.Double Nitrile (Standard)Lab Coat + Safety GlassesWaste containers are often contaminated on the exterior.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Static Neutralization: Place an ionizing fan or polonium staticmaster brush inside the balance enclosure. This is non-negotiable for accurate weighing of this zwitterionic powder.

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (benchkote). Tape the edges to prevent shifting.

  • Solvent Selection: This compound contains both an amine and a carboxylic acid.

    • Solubility Note: It is sparingly soluble in water. For biological assays, dissolve in DMSO (Dimethyl sulfoxide). For chemical synthesis, Methanol or DMF are preferred.[3]

Phase B: Weighing & Solubilization (The "Red Zone")

The highest risk of exposure occurs during the transfer of dry powder to the weighing boat.

  • Don PPE according to the Matrix above.

  • Tare the vial/flask, not just the weigh boat. Why? Transfer losses from boat to flask create dust. Weighing directly into the tared reaction vessel is safer.

  • Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the flask rim (creates aerosol).

  • Solvation: Add solvent immediately after weighing to suppress dust.

    • Technique: Add solvent down the side of the vessel to wash down adherent powder.

  • Seal: Cap the vessel immediately. Vortex inside the hood.

Phase C: Reaction Monitoring (TLC/LCMS)
  • Sampling: When taking aliquots for LCMS, assume the needle exterior is contaminated.

  • Quenching: If using acid/base workups, be aware that the amino-pyrazole moiety is basic, while the benzoic acid is acidic. The compound is amphoteric; pH adjustments can cause sudden precipitation (crashing out), creating a slurry handling hazard.

Disposal & Decontamination Logistics[4]

Proper disposal prevents downstream exposure to janitorial and environmental staff.

Waste Classification Codes

Although not explicitly listed on the EPA "P" or "U" lists, you must classify this waste based on its characteristics and solvent carrier:

  • Dry Solid Waste: Classify as Non-RCRA Regulated Toxic Waste (unless mixed with listed solvents). Label clearly: "Toxic Solid - Pyrazole Derivative."

  • Solution Waste (DMSO/DMF): Classify as D001 (Ignitable) and/or F-listed solvent waste depending on the solvent.

  • Aqueous Waste: If pH < 2 or > 12.5, classify as D002 (Corrosive) .

Decontamination Procedure[5]
  • Solvent Wipe: Wipe the balance area with a methanol-dampened paper towel. Water alone is ineffective due to the organic backbone.

  • Soap Wash: Follow with a soapy water wipe to remove residue.

  • UV Check (Optional): Many pyrazoles fluoresce. Use a handheld UV lamp (254 nm) to check the benchtop for invisible traces.

Emergency Response Protocols

Spill Response Workflow

In the event of a powder spill (>500 mg), follow this containment logic:

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite (Do not wipe) LiquidSpill->ActionLiquid Dispose Bag & Tag as HazWaste ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Immediate response workflow for solid vs. liquid spills.

First Aid (Symptom-Specific)
  • Eye Contact: Flush for 15 minutes. Note: The amphoteric nature means it may buffer in the eye, making simple flushing less effective than for simple acids. Seek ophthalmologist review immediately.

  • Skin Contact (DMSO Solution): Wash with soap and water for 20 minutes. Do not use ethanol to wash skin; it increases permeability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16068305, 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[4][5] United States Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. ECHA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.